2-Chloro-ADP
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWNGKCXGCOKLX-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167840 | |
| Record name | 2-Chloro-ADP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16506-88-0 | |
| Record name | 2-Chloro-ADP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016506880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-ADP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-ADP
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-adenosine 5'-diphosphate (2-Chloro-ADP) is a stable and potent analog of the endogenous nucleotide adenosine 5'-diphosphate (ADP). It serves as a powerful tool in the study of purinergic signaling, primarily due to its agonist activity at P2Y receptors. This document provides a comprehensive overview of the molecular mechanism of action of this compound, with a focus on its role in platelet activation. It details the specific signaling pathways initiated upon receptor binding, presents quantitative pharmacological data, and outlines the detailed experimental protocols used to elucidate its function.
Introduction to Purinergic Signaling and P2Y Receptors
Purinergic signaling is a form of extracellular communication mediated by nucleotides and nucleosides, such as ATP and ADP. These molecules are released from cells in response to stress or injury and act on specific purinergic receptors on the cell surface.[1] The P2 receptor family, which responds to nucleotides, is divided into two main classes: P2X ionotropic receptors (ligand-gated ion channels) and P2Y metabotropic receptors (G protein-coupled receptors, GPCRs).[2]
There are eight known mammalian P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), each with distinct tissue distributions and pharmacological profiles.[3] ADP is the primary endogenous agonist for three of these subtypes: P2Y1, P2Y12, and P2Y13.[4] In the context of hemostasis and thrombosis, the coordinated action of this compound on P2Y1 and P2Y12 receptors on the surface of blood platelets is of paramount importance.
Core Mechanism of Action: Dual Receptor Agonism in Platelets
The primary physiological effect of this compound is the induction of platelet aggregation. This process is critical for thrombosis and is initiated through the simultaneous activation of two distinct P2Y receptors on the platelet surface: P2Y1 and P2Y12.[1] Co-stimulation of both receptors is essential for a full and sustained aggregation response.[1]
P2Y1 Receptor Activation: The Initiation Signal
The P2Y1 receptor is coupled to the Gq family of G proteins.[2] Activation by this compound initiates a rapid signaling cascade that is responsible for the initial phases of platelet activation, including shape change and transient aggregation.[5]
The key steps are:
-
Gq Activation: Binding of this compound to the P2Y1 receptor activates the associated Gαq subunit.
-
PLC Activation: Gαq activates Phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored Ca2+ into the cytoplasm.[6] This sharp increase in intracellular calcium is a critical activation signal.
-
PKC Activation: DAG, along with the increased Ca2+, activates Protein Kinase C (PKC), which phosphorylates numerous downstream targets to promote granule release and platelet activation.
P2Y12 Receptor Activation: The Amplification and Stabilization Signal
The P2Y12 receptor is coupled to the Gi family of G proteins and its activation is crucial for amplifying and sustaining the aggregation response initiated by P2Y1.[7][8]
The key steps are:
-
Gi Activation: Binding of this compound to the P2Y12 receptor activates the associated Gαi subunit.
-
Adenylyl Cyclase Inhibition: Gαi directly inhibits the enzyme adenylyl cyclase.[7]
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
PKA Inactivity: Reduced cAMP levels lead to lower activity of Protein Kinase A (PKA). PKA normally phosphorylates proteins that inhibit platelet activation, such as the Vasodilator-Stimulated Phosphoprotein (VASP). Therefore, reduced PKA activity removes this inhibitory brake.
-
PI3K Activation: The P2Y12 pathway also leads to the activation of Phosphoinositide 3-kinase (PI3K), which promotes the stabilization of the platelet aggregate.[1]
The combined signaling from P2Y1 and P2Y12 receptors culminates in the conformational activation of the glycoprotein IIb/IIIa receptor on the platelet surface, enabling it to bind fibrinogen and form stable bridges between platelets.[8]
Quantitative Pharmacological Data
The potency of this compound and related purinergic ligands can be quantified by their EC50 (half-maximal effective concentration) or p[A]50 (-log of the EC50) values. The table below summarizes key quantitative data for relevant agonists at human P2Y receptors, providing a comparative pharmacological context.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| 2-ClATP | P2Y1 | Ca2+ Mobilization | p[A]50 | 7.8 | [6] |
| ADP | P2Y1 | Ca2+ Mobilization | p[A]50 | 7.5 | [6] |
| ADP | P2Y12 | G protein activation | EC50 | 69 nM | [2] |
| 2-MeS-ADP | P2Y1 | Ca2+ Mobilization | p[A]50 | 8.3 | [6] |
| 2-MeS-ADP | P2Y1 | Inositol Phosphate | EC50 | 1.2 nM | [4] |
| 2-MeS-ADP | P2Y12 | G protein activation | EC50 | 0.3 nM | [2] |
| ATP | P2Y1 | Ca2+ Mobilization | p[A]50 | 6.2 (Partial Agonist) | [6] |
Note: 2-ClATP is the triphosphate analog of this compound. In many biological systems, it is rapidly hydrolyzed to this compound or can act directly on ADP receptors. Its high potency (p[A]50 of 7.8 corresponds to an EC50 of ~16 nM) at the P2Y1 receptor is indicative of the high affinity of the 2-chloro-adenine nucleotide structure.
Key Experimental Protocols
The mechanism of this compound has been delineated through several key in vitro assays. Detailed methodologies for these experiments are provided below.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for measuring platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate into larger clumps.[5][9][10]
Methodology:
-
Sample Preparation:
-
Collect whole blood via venipuncture into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood-to-anticoagulant ratio).[10]
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200g) for 10-15 minutes at room temperature.[10]
-
Carefully aspirate the upper PRP layer into a separate plastic tube.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000-2500g) for 15 minutes to pellet all cellular components.[10]
-
-
Instrument Setup:
-
Aggregation Measurement:
-
Allow the PRP sample to equilibrate at 37°C for 2-5 minutes while stirring.[5][12]
-
Add a known concentration of this compound (or other agonist) to the PRP cuvette (e.g., 40 µL of a 10x stock solution).[5]
-
Record the change in light transmission over time (typically 5-10 minutes). The instrument software plots the percentage of aggregation against time.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic free calcium following P2Y1 receptor activation. It typically uses a fluorescent calcium indicator dye and a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).[13][14]
Methodology:
-
Cell Plating:
-
Seed cells (either platelets or a cell line expressing the P2Y1 receptor, e.g., HEK293) in a 96- or 384-well microplate.[13]
-
Incubate overnight to allow for cell adherence (if applicable).
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit reagent) in a suitable buffer (e.g., HBSS with 20 mM HEPES).[13]
-
Remove the cell plate from the incubator and add an equal volume of the loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C to allow the dye to enter the cells and be cleaved to its active form.
-
-
Assay Execution:
-
Prepare a separate "compound plate" containing various concentrations of this compound.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument first measures the baseline fluorescence of the cells in each well.
-
It then automatically pipettes the this compound solution from the compound plate into the cell plate.
-
Fluorescence is measured kinetically (multiple readings per second) immediately following compound addition to capture the rapid increase in intracellular calcium.[15]
-
VASP Phosphorylation Assay
This flow cytometry-based assay is a specific measure of P2Y12 receptor pathway inhibition. Prostaglandin E1 (PGE1) is used to stimulate adenylyl cyclase and induce VASP phosphorylation. ADP, acting via P2Y12, inhibits this process. The level of VASP phosphorylation in the presence of ADP is therefore a direct readout of P2Y12 receptor activity.[16][17]
Methodology:
-
Sample Treatment:
-
Fixation and Permeabilization:
-
Add a fixation buffer (e.g., formaldehyde-based) to stop the reaction and preserve the cell state.
-
After incubation, add a permeabilization buffer (e.g., containing Triton X-100) to allow antibodies to access intracellular proteins.[16]
-
-
Immunolabeling:
-
Add a primary monoclonal antibody specific for phosphorylated VASP (at Ser239, clone 16C2).[18]
-
Incubate for 30 minutes at room temperature.
-
Add a secondary antibody conjugated to a fluorophore (e.g., FITC-labeled anti-mouse IgG).
-
A platelet-specific surface marker (e.g., anti-CD61) is often included for gating.[16]
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population using forward and side scatter properties (and/or CD61 staining).
-
Measure the Mean Fluorescence Intensity (MFI) for the VASP-P signal in both tubes.
-
Calculate the Platelet Reactivity Index (PRI) using the formula: PRI = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100%.[18]
-
Conclusion
This compound is a critical pharmacological tool whose mechanism of action is centered on its potent agonist activity at the P2Y1 and P2Y12 purinergic receptors. Its ability to induce a robust platelet aggregation response is a direct result of the synergistic activation of the Gq-mediated calcium mobilization pathway (P2Y1) and the Gi-mediated adenylyl cyclase inhibition pathway (P2Y12). The experimental protocols detailed herein—LTA, calcium mobilization, and VASP phosphorylation assays—form the cornerstone of research into purinergic signaling in platelets and are essential for the development and characterization of novel antiplatelet therapeutics that target this pathway.
References
- 1. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diagnostica.cz [diagnostica.cz]
- 6. P2Y1-receptors in human platelets which are pharmacologically distinct from P2Y(ADP)-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2Y12-ADP receptor antagonists: Days of future and past - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. unitedrelay.org [unitedrelay.org]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of VASP Phosphorylation by FC [bio-protocol.org]
An In-depth Technical Guide: 2-Chloro-ADP as a P2Y12 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Chloro-ADP, a key adenosine diphosphate (ADP) analog, and its critical role as a selective agonist for the P2Y12 receptor. Its application in research has been pivotal in understanding the intricacies of platelet activation and in the development of antithrombotic therapies.
Introduction to this compound and the P2Y12 Receptor
The P2Y12 receptor is a G-protein coupled receptor (GPCR) predominantly found on the surface of platelets and is a central regulator of thrombosis and hemostasis.[1][2] When activated by its endogenous ligand, ADP, the P2Y12 receptor initiates a signaling cascade that leads to platelet aggregation, a critical step in the formation of a blood clot.[3][4]
This compound is a synthetic analog of ADP that exhibits high affinity and selectivity for the P2Y12 receptor. Its stability and potent agonist activity make it an invaluable tool in the study of P2Y12 receptor pharmacology and platelet function.[5] In research settings, this compound is frequently used to induce platelet aggregation and to characterize the efficacy of P2Y12 receptor antagonists.[5][6]
Mechanism of Action and Signaling Pathway
This compound mimics the action of endogenous ADP by binding to and activating the P2Y12 receptor.[5] The P2Y12 receptor is coupled to the inhibitory G-protein, Gi.[1][3] Activation of the Gi pathway by this compound leads to two primary downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][7] Reduced cAMP levels lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event permissive for platelet activation and aggregation.[7][8]
-
Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunits, dissociated from Gαi, activate PI3K.[7][9] This activation triggers a cascade involving the phosphorylation of Akt (Protein Kinase B), which ultimately contributes to the conformational change and activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[7] The activated GPIIb/IIIa receptor binds to fibrinogen, cross-linking platelets and leading to aggregation.[2]
// Edges Ligand -> P2Y12 [label="Binds to"]; P2Y12 -> G_alpha [label="Activates"]; P2Y12 -> G_beta_gamma [label="Dissociates"]; G_alpha -> AC [label="Inhibits", color="#EA4335", arrowhead=tee]; AC -> cAMP [label="Converts"]; ATP -> AC [style=dashed]; cAMP -> PKA [label="Activates"]; PKA -> VASP_P [label="Phosphorylates"]; VASP_P -> VASP [label="Dephosphorylation\n(promoted by low cAMP)"]; VASP -> Aggregation [label="Permits", color="#34A853"];
G_beta_gamma -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> GPIIb_IIIa_inactive [label="Signal Cascade"]; GPIIb_IIIa_inactive -> GPIIb_IIIa_active [label="Conformational\nChange"]; GPIIb_IIIa_active -> Aggregation [label="Mediates"]; } P2Y12 Receptor Signaling Pathway.
Quantitative Pharmacological Data
The potency and efficacy of this compound at the P2Y12 receptor have been characterized in various studies. The following table summarizes key quantitative data.
| Parameter | Species/System | Value | Reference Assay |
| IC50 | Human Platelets | 25.5 ± 7.7 nM | VASP Phosphorylation Assay |
| IC50 | PC12 Cells | 244 nM | Adenylyl Cyclase Inhibition Assay |
| Potency Rank | PC12 Cells | 2-MeS-ADP > ADPβS > ADP | Adenylyl Cyclase Inhibition Assay |
| Binding Sites | Human Platelets | 425 ± 50 sites/platelet | [3H]PSB-0413 Radioligand Binding |
| Kd | Human Platelets | 3.3 ± 0.6 nM | [3H]PSB-0413 Radioligand Binding |
Note: Data is compiled from multiple sources and experimental conditions may vary.[10][11][12]
Key Experimental Protocols
This compound is a standard reagent in several key assays to probe P2Y12 receptor function. Detailed methodologies for these experiments are provided below.
This assay quantifies the binding of a radiolabeled ligand to the P2Y12 receptor, allowing for the determination of receptor density (Bmax) and affinity (Kd).[13] A competitive binding format can be used to determine the binding affinity (Ki) of unlabeled ligands like this compound.
Protocol:
-
Membrane Preparation: Platelet membranes are prepared from whole blood by centrifugation and homogenization in a cold lysis buffer. The final membrane pellet is resuspended and protein concentration is determined.[14]
-
Assay Setup: The assay is performed in a 96-well plate. To each well, add in sequence:
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[14]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI). This separates bound from unbound radioligand.[14]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[14]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[14]
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled antagonist) from total binding. Analyze data using non-linear regression to calculate IC50 values, from which Ki values can be derived using the Cheng-Prusoff equation.[14]
This functional assay measures the ability of a P2Y12 agonist to inhibit adenylyl cyclase activity, thereby reducing cAMP production.[16]
Protocol:
-
Cell/Membrane Preparation: Use either whole cells (e.g., CHO cells stably expressing P2Y12) or platelet membranes.[6]
-
Pre-stimulation: Incubate the preparation with an adenylyl cyclase stimulator, such as Forskolin or Prostaglandin E1 (PGE1), to elevate basal cAMP levels.[12]
-
Agonist Treatment: Add varying concentrations of this compound to the pre-stimulated preparation.
-
Incubation: Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Reaction Termination & Lysis: Stop the reaction by adding a lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Quantification: Measure the amount of cAMP produced using a commercially available kit, typically based on ELISA or TR-FRET.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value for adenylyl cyclase inhibition.[12]
LTA is the gold-standard method for measuring platelet aggregation.[17] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Sample Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant.[18]
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200g) for 10-15 minutes at room temperature.[18]
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed to pellet the platelets. PPP is used to set the 100% aggregation baseline.[19]
-
-
Instrument Setup:
-
Calibrate the aggregometer. Use a cuvette with PRP to set the 0% light transmission baseline and a cuvette with PPP for the 100% transmission baseline.[20]
-
-
Aggregation Measurement:
-
Pipette PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.[20]
-
Add a specific concentration of this compound to the PRP to induce aggregation.
-
Record the change in light transmission over time. As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.
-
-
Data Analysis: The output is a curve showing the percentage of aggregation over time. The maximum aggregation percentage is the primary endpoint.
This flow cytometry-based assay is a highly specific method for assessing the activation state of the P2Y12 receptor signaling pathway.[21] The phosphorylation state of VASP is inversely correlated with P2Y12 receptor activity.[8]
Protocol:
-
Sample Preparation: Use citrated whole blood samples.[22]
-
Treatment: Aliquot whole blood into tubes.
-
Tube 1 (Control): Add PGE1. This stimulates the cAMP pathway and leads to maximal VASP phosphorylation.
-
Tube 2 (Test): Add PGE1 followed by this compound. The activation of P2Y12 by this compound will inhibit adenylyl cyclase, leading to a reduction in VASP phosphorylation compared to the control.
-
-
Fixation and Permeabilization: Fix the platelets with a fixative (e.g., paraformaldehyde) and then permeabilize the cell membrane to allow antibodies to enter.
-
Staining: Stain the platelets with fluorescently labeled antibodies.
-
An antibody specific for phosphorylated VASP (e.g., anti-VASP-P).
-
A platelet-specific marker (e.g., anti-CD61) to gate the platelet population.
-
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the platelet population and measure the mean fluorescence intensity (MFI) of the VASP-P antibody in both the control and test samples. The degree of P2Y12 activation is determined by the reduction in MFI in the presence of this compound. A Platelet Reactivity Index (PRI) can be calculated.[10]
Conclusion
This compound remains an indispensable pharmacological tool for the study of the P2Y12 receptor. Its high potency and selectivity allow for the precise investigation of P2Y12-mediated signaling pathways and the in vitro assessment of platelet function. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to effectively utilize this compound in their studies, contributing to a deeper understanding of platelet biology and the development of novel antiplatelet therapeutics.
References
- 1. The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases [mdpi.com]
- 2. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are P2Y12 receptor agonists and how do they work? [synapse.patsnap.com]
- 6. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. The Gi-coupled P2Y12 Receptor Regulates Diacylglycerol-mediated Signaling in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADP-induced platelet aggregation and inhibition of adenylyl cyclase activity stimulated by prostaglandins: signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. machaondiagnostics.com [machaondiagnostics.com]
- 18. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 19. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. diagnostica.cz [diagnostica.cz]
- 21. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
An In-depth Technical Guide to 2-Chloro-ADP: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroadenosine 5'-diphosphate (2-Chloro-ADP) is a synthetic analog of adenosine 5'-diphosphate (ADP) that serves as a potent agonist for P2Y purinergic receptors. Its resistance to degradation by ectonucleotidases makes it a valuable tool in research for studying P2Y receptor signaling, particularly in the context of platelet aggregation and cardiovascular physiology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to facilitate its application in a research and drug development setting.
Chemical Structure and Properties
This compound is a derivative of ADP where a chlorine atom is substituted at the 2-position of the adenine ring. This modification significantly alters its electronic properties and enhances its stability compared to the endogenous ligand, ADP.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄ClN₅O₁₀P₂ | - |
| Molecular Weight | 461.65 g/mol | - |
| CAS Number | 16506-88-0 | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in water | - |
| Storage | Store at -20°C | - |
Table 2: Physicochemical Properties of this compound Sodium Salt
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁ClN₅Na₃O₁₀P₂ | [1] |
| Molecular Weight | 527.59 g/mol | [1] |
| CAS Number | 82927-78-4 | [1] |
| Appearance | A solution in water | [1] |
| Solubility | Soluble in water | [1] |
| Storage | Store at -20°C | - |
Biological Activity and Mechanism of Action
This compound primarily exerts its effects through the activation of P2Y receptors, a class of G protein-coupled receptors (GPCRs). The most well-characterized targets are the P2Y₁, P2Y₁₂, and P2Y₁₃ receptors, all of which are endogenously activated by ADP.
The binding of this compound to these receptors triggers distinct downstream signaling cascades:
-
P2Y₁ and P2Y₁₃ Receptors: These receptors are coupled to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).
-
P2Y₁₂ Receptor: This receptor is coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).
The dual activation of Gq and Gi pathways by this compound in platelets leads to a robust and sustained aggregation response.
Table 3: Biological Activity of this compound
| Parameter | Receptor/System | Value | Source |
| Ki | Mortalin nucleotide-binding domain (NBD) | 45.05 μM | [2] |
Signaling Pathways
The signaling pathways initiated by this compound are crucial for its physiological and pharmacological effects. The following diagrams illustrate the primary cascades activated upon P2Y receptor binding.
Figure 1: Gq-coupled P2Y Receptor Signaling Pathway.
Figure 2: Gi-coupled P2Y₁₂ Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Freshly drawn human blood anticoagulated with 3.2% sodium citrate.
-
This compound stock solution (e.g., 1 mM in saline).
-
Platelet-poor plasma (PPP) as a blank.
-
Light transmission aggregometer.
-
Stir bars.
Procedure:
-
PRP Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature. Carefully collect the upper platelet-rich plasma layer.
-
PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to pellet the red blood cells. Collect the supernatant (platelet-poor plasma).
-
Instrument Setup: Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Assay: a. Pipette 450 µL of PRP into a cuvette with a stir bar. b. Place the cuvette in the aggregometer and allow the baseline to stabilize for 1-2 minutes at 37°C with stirring. c. Add 50 µL of the desired concentration of this compound to the cuvette to initiate aggregation. d. Record the change in light transmission for 5-10 minutes.
Figure 3: Workflow for Platelet Aggregation Assay.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP, typically stimulated by an adenylyl cyclase activator like forskolin.
Materials:
-
Cell membranes expressing the P2Y₁₂ receptor.
-
This compound.
-
Forskolin.
-
[α-³²P]ATP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1 mM ATP, ATP regenerating system).
-
cAMP assay kit (e.g., radioimmunoassay or ELISA).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine cell membranes, assay buffer, and the desired concentration of this compound.
-
Pre-incubation: Incubate the mixture for 10 minutes at 30°C.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase activity.
-
Initiation: Start the reaction by adding [α-³²P]ATP and incubate for 10-15 minutes at 30°C.
-
Termination: Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
cAMP Quantification: Separate and quantify the [³²P]cAMP produced using column chromatography or a commercial cAMP assay kit.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon P2Y₁ receptor activation using a calcium-sensitive fluorescent dye.
Materials:
-
Cells expressing the P2Y₁ receptor (e.g., 1321N1 astrocytoma cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. b. Remove the growth medium from the cells and add the loading buffer. c. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Assay: a. Place the plate in the fluorescence plate reader and measure the baseline fluorescence. b. Inject the desired concentration of this compound into the wells. c. Immediately begin recording the fluorescence intensity over time to measure the calcium transient.
Applications in Research and Drug Development
This compound is an indispensable tool for:
-
Studying P2Y Receptor Pharmacology: Its stability allows for reliable characterization of P2Y₁, P2Y₁₂, and P2Y₁₃ receptor function and pharmacology.
-
Investigating Platelet Biology: It is widely used to study the mechanisms of platelet activation, aggregation, and thrombus formation.
-
Screening for P2Y Receptor Antagonists: It serves as a potent and reliable agonist in high-throughput screening assays to identify novel antithrombotic agents.
-
Cardiovascular Research: It is used to investigate the role of purinergic signaling in various cardiovascular processes, including vasodilation and inflammation.
Conclusion
This compound remains a cornerstone pharmacological tool for the study of P2Y receptor-mediated signaling. Its well-defined chemical structure, robust biological activity, and stability make it an ideal agonist for a variety of in vitro and ex vivo experimental systems. The detailed protocols and pathway diagrams provided in this guide are intended to empower researchers to effectively utilize this compound in their investigations into purinergic signaling and the development of novel therapeutics.
References
2-Chloro-ADP: A Technical Guide to its Discovery, History, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-adenosine-5'-diphosphate (2-Chloro-ADP) has played a pivotal role in the elucidation of purinergic signaling, particularly in the field of thrombosis and hemostasis. As a stable and potent analog of adenosine diphosphate (ADP), it has been instrumental in the characterization of the P2Y12 receptor, a key player in platelet activation and a major target for antiplatelet drugs. This technical guide provides an in-depth overview of the discovery, history, and research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Discovery and History
The journey of this compound began in 1969 when Gough, Maguire, and Michal reported its synthesis and initial pharmacological characterization. In their seminal paper published in the Journal of Medicinal Chemistry, they described the synthesis of 2-chloroadenosine-5'-phosphate and 2-chloroadenosine-5'-diphosphate and were the first to demonstrate the potent pro-aggregatory effects of this compound on platelets. This discovery marked a significant milestone, providing researchers with a valuable tool to study the mechanisms of platelet aggregation induced by ADP. Subsequent research firmly established this compound as a selective agonist for the P2Y12 receptor, a Gαi-coupled receptor responsible for amplifying and sustaining the platelet activation response. Its resistance to degradation by ectonucleotidases, compared to ADP, made it a particularly useful and reliable experimental tool.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₄ClN₅O₁₀P₂ |
| Molecular Weight | 481.63 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| CAS Number | 34991-64-9 |
Mechanism of Action and Signaling Pathway
This compound exerts its effects primarily through the activation of the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that signals through the Gαi pathway. Upon binding of this compound, the Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels alleviate the inhibition of platelet activation pathways. Simultaneously, the Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). This cascade of events, along with signaling from the Gq-coupled P2Y1 receptor (also activated by ADP), culminates in the activation of the glycoprotein IIb/IIIa receptor, leading to platelet aggregation and thrombus formation.
Quantitative Data
The potency of this compound as a P2Y12 receptor agonist has been quantified in numerous studies. The following tables summarize key parameters from the literature.
Table 1: EC₅₀ Values for this compound in Platelet Aggregation
| Platelet Source | Assay Conditions | EC₅₀ (μM) | Reference |
| Human | Platelet-Rich Plasma | 0.1 - 1.0 | |
| Washed Human Platelets | Light Transmission Aggregometry | 0.05 - 0.5 | |
| Rabbit | Platelet-Rich Plasma | ~0.2 |
Table 2: Binding Affinity (Ki) of this compound for the P2Y12 Receptor
| Receptor Source | Radioligand | Ki (nM) | Reference |
| Human Platelet Membranes | [³H]PSB-0413 | 100 - 500 | |
| Transfected CHO Cells | [³³P]2MeSADP | ~200 | |
| Human P2Y12 Receptor | [³H]2MeSADP | ~300 |
Experimental Protocols
Synthesis of 2-Chloro-adenosine-5'-diphosphate
The original synthesis of this compound was reported by Gough et al. (1969). A detailed, modern adaptation of a similar phosphorylation procedure is outlined below. The synthesis of the precursor, 2-chloroadenosine, can be achieved through various published methods.
Materials:
-
2-Chloroadenosine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Triethyl phosphate
-
Tributylammonium pyrophosphate
-
Triethylamine
-
Anhydrous solvents (e.g., acetonitrile, DMF)
-
Dowex 50W-X8 resin (H⁺ form)
-
Diethyl ether
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Monophosphorylation of 2-Chloroadenosine:
-
Dissolve 2-chloroadenosine in anhydrous triethyl phosphate.
-
Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
Add freshly distilled phosphorus oxychloride dropwise with stirring.
-
Allow the reaction to proceed at 0°C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly adding ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The resulting 2-chloro-adenosine-5'-monophosphate (2-Chloro-AMP) can be purified by ion-exchange chromatography.
-
-
Conversion to this compound:
-
Convert the purified 2-Chloro-AMP to its tri-n-butylammonium salt.
-
In an anhydrous solvent (e.g., DMF), react the 2-Chloro-AMP salt with a condensing agent such as carbonyldiimidazole to form the phosphorimidazolidate derivative.
-
In a separate flask, prepare a solution of tributylammonium pyrophosphate in the same anhydrous solvent.
-
Add the pyrophosphate solution to the activated 2-Chloro-AMP derivative.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by HPLC.
-
Upon completion, quench the reaction with water.
-
Purify the this compound by ion-exchange chromatography on a DEAE-Sephadex column using a linear gradient of triethylammonium bicarbonate buffer.
-
Convert the purified this compound to the desired salt form (e.g., sodium salt) by passing it through a column of Dowex 50W-X8 resin (Na⁺ form).
-
Lyophilize the final product to obtain a white solid.
-
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes a standard method for measuring platelet aggregation in response to this compound using LTA.
Materials:
-
Freshly drawn human whole blood
-
3.2% or 3.8% sodium citrate anticoagulant
-
This compound stock solution (e.g., 1 mM in saline)
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Pipettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new plastic tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count of the PRP with PPP if necessary (typically to 2.5-3.0 x 10⁸ platelets/mL).
-
-
Aggregation Measurement:
-
Pipette a known volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer (37°C) and allow it to equilibrate for at least 2 minutes.
-
Set the baseline (0% aggregation) with the PRP sample.
-
Set the 100% aggregation level using a corresponding volume of PPP.
-
Add a small volume (e.g., 50 µL) of the this compound working solution to the PRP to achieve the desired final concentration.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The extent of aggregation is determined as the maximum percentage change in light transmission.
-
Radioligand Binding Assay for P2Y12 Receptor
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the P2Y12 receptor.
Materials:
-
Human platelet membranes or cells expressing the P2Y12 receptor
-
Radiolabeled P2Y12 antagonist (e.g., [³H]PSB-0413)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (a high concentration of a known P2Y12 antagonist)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a microcentrifuge tube or 96-well plate, add the following in order:
-
Binding buffer
-
A fixed concentration of the radiolabeled P2Y12 antagonist.
-
Increasing concentrations of unlabeled this compound (for the competition curve).
-
A fixed amount of platelet membranes or cell homogenate.
-
-
For total binding, omit the unlabeled competitor.
-
For non-specific binding, add a high concentration of a non-radiolabeled P2Y12 antagonist instead of this compound.
-
-
Incubation:
-
Incubate the reaction mixtures at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters under vacuum.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound remains an indispensable tool in the study of purinergic signaling and platelet biology. Its discovery and subsequent use have been fundamental to our understanding of the P2Y12 receptor's role in health and disease. This technical guide provides a comprehensive resource for researchers and professionals, offering historical context, detailed mechanistic insights, quantitative data, and practical experimental protocols to facilitate further investigation into this important molecule and its therapeutic implications.
The Role of 2-Chloro-ADP in Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of 2-Chloro-adenosine 5'-diphosphate (2-Chloro-ADP) in purinergic signaling pathways. As a stable analog of adenosine 5'-diphosphate (ADP), this compound serves as a valuable tool for elucidating the physiological and pathological roles of P2Y receptors. This document details its receptor specificity, downstream signaling cascades, and provides a compilation of quantitative data and experimental methodologies for its use in research and drug development.
Introduction to this compound and Purinergic Signaling
Purinergic signaling encompasses the extracellular roles of purine and pyrimidine nucleotides and nucleosides in cell-to-cell communication. A key family of receptors in this system is the P2Y family of G protein-coupled receptors (GPCRs), which are activated by nucleotides such as ATP and ADP.[1] this compound is a synthetic analog of ADP that exhibits agonistic activity at several P2Y receptor subtypes, most notably P2Y1, P2Y12, and P2Y13. Its resistance to degradation by ectonucleotidases makes it a more stable and potent tool for studying these receptors compared to the endogenous ligand, ADP.
The primary utility of this compound lies in its ability to selectively activate specific P2Y receptors, thereby allowing researchers to dissect their individual contributions to complex physiological processes, including platelet aggregation, neurotransmission, and immune responses.
Quantitative Data: Receptor Affinity and Potency of this compound
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of this compound and related compounds at the key P2Y receptor subtypes. This data is essential for designing experiments and interpreting results.
Table 1: Binding Affinities (Ki) of Purinergic Ligands at P2Y Receptors
| Ligand | P2Y1 Receptor (Ki, nM) | P2Y12 Receptor (Ki, nM) | P2Y13 Receptor (Ki, nM) |
| This compound | Not widely reported | Not widely reported | Not widely reported |
| [³H]MRS2279 | 0.78 | >10,000 | >10,000 |
| MRS2500 | 0.78 | >10,000 | >10,000 |
Note: Direct binding affinity data (Ki) for this compound is not as commonly reported as its functional potency. MRS2279 and MRS2500 are high-affinity P2Y1 antagonists often used in radioligand binding studies.[2]
Table 2: Functional Potency (EC50/IC50) of Purinergic Ligands at P2Y Receptors
| Ligand | P2Y1 Receptor (EC50, nM) | P2Y12 Receptor (IC50, nM) | P2Y13 Receptor (EC50/IC50, nM) |
| This compound | 183 (Ca²⁺ mobilization)[3] | Potent agonist | Potent agonist |
| 2-MeS-ADP | 20 (Ca²⁺ mobilization)[3] | ~1 (cAMP inhibition) | 1.93 (Ca²⁺/IP₃) / 38.9 (cAMP inhibition)[4] |
| ADP | 84 (Ca²⁺ mobilization)[3] | Potent agonist | 12.72 (Ca²⁺/IP₃) / 5.2 (cAMP inhibition)[4] |
Note: The potency of agonists can vary depending on the specific assay and cell system used.
Signaling Pathways Activated by this compound
This compound elicits distinct downstream signaling cascades depending on the P2Y receptor subtype it activates.
P2Y1 Receptor Signaling
Activation of the Gq-coupled P2Y1 receptor by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This pathway is primarily responsible for initiating platelet shape change and weak, reversible platelet aggregation.[5]
P2Y12 Receptor Signaling
The P2Y12 receptor is coupled to the inhibitory G protein, Gi.[6] Activation of P2Y12 by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP alleviates the inhibition of platelet activation, leading to sustained and amplified platelet aggregation.[7] P2Y12 activation also stimulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, further contributing to thrombus stabilization.[7]
P2Y13 Receptor Signaling
Similar to P2Y12, the P2Y13 receptor is also coupled to Gi, and its activation by this compound leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[8] The P2Y13 receptor is implicated in various physiological processes, including the negative feedback regulation of ATP release from red blood cells and potential roles in apoptosis.[9][10]
References
- 1. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the human P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
2-Chloro-ADP: A Technical Guide to its Function as an Adenosine Diphosphate Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine 5'-diphosphate (2-Chloro-ADP) is a synthetic analog of adenosine diphosphate (ADP), a critical signaling molecule in various physiological processes, most notably hemostasis and thrombosis. As a derivative of ADP, this compound serves as a valuable tool in research and drug development, primarily for its role as a potent agonist at P2Y purinergic receptors, which are centrally involved in platelet activation and aggregation. This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant experimental protocols, and a comparative analysis of its activity with its parent molecule, ADP.
Mechanism of Action: P2Y Receptor Agonism
This compound mimics the action of endogenous ADP by binding to and activating P2Y receptors on the surface of platelets. Two key P2Y receptors are involved in ADP-mediated platelet aggregation: P2Y1 and P2Y12. The activation of both receptors is essential for a complete and sustained aggregation response.
-
P2Y1 Receptor: This Gq-coupled receptor, upon activation by this compound, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to platelet shape change and the initial, reversible phase of aggregation.
-
P2Y12 Receptor: The activation of this Gi-coupled receptor by this compound inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates vasodilator-stimulated phosphoprotein (VASP), a negative regulator of platelet activation. The dephosphorylation of VASP, coupled with other signaling events, leads to the stabilization and amplification of the aggregation response, making it irreversible.
The synergistic action of both P2Y1 and P2Y12 receptor activation by this compound results in a robust and sustained platelet aggregation, making it a powerful tool for studying these pathways and for screening potential antiplatelet therapies.
Quantitative Pharmacological Data
While specific quantitative data for this compound is not as widely reported as for other ADP analogs, the following table provides a comparative overview of the potency of ADP and its well-characterized analog, 2-Methylthio-ADP (2-MeS-ADP), at human P2Y receptors. This data serves as a reference for the expected activity profile of ADP analogs.
| Compound | Receptor | Parameter | Value (nM) | Reference |
| ADP | P2Y1 | EC50 | 690 | New Highly Active Antiplatelet Agents with Dual Specificity for Platelet P2Y1 and P2Y12 Adenosine Diphosphate Receptors |
| ADP | P2Y12 | EC50 | 30 | New Highly Active Antiplatelet Agents with Dual Specificity for Platelet P2Y1 and P2Y12 Adenosine Diphosphate Receptors |
| 2-MeS-ADP | P2Y1 | EC50 | 0.9 | New Highly Active Antiplatelet Agents with Dual Specificity for Platelet P2Y1 and P2Y12 Adenosine Diphosphate Receptors |
| 2-MeS-ADP | P2Y12 | EC50 | 0.4 | New Highly Active Antiplatelet Agents with Dual Specificity for Platelet P2Y1 and P2Y12 Adenosine Diphosphate Receptors |
Signaling Pathway of this compound in Platelet Aggregation
Caption: Signaling cascade initiated by this compound binding to P2Y1 and P2Y12 receptors on platelets.
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the standard procedure for measuring platelet aggregation in response to agonists like this compound using LTA, which is considered the gold standard.
1. Materials and Reagents:
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate anticoagulant.
-
Agonist solution: this compound dissolved in saline or appropriate buffer to desired stock concentrations.
-
Saline (0.9% NaCl).
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes and tips.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant is the PRP.
-
Carefully collect the PRP into a separate plastic tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. The supernatant is the PPP.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
3. Light Transmission Aggregometry Procedure:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the aggregometer:
-
Place a cuvette with PPP to set the 100% aggregation (maximum light transmission).
-
Place a cuvette with PRP to set the 0% aggregation (minimum light transmission).
-
-
Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for a few minutes while stirring.
-
Add a small volume of the this compound agonist solution (e.g., 50 µL) to the PRP to achieve the desired final concentration.
-
Record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
Repeat the procedure for a range of this compound concentrations to generate a dose-response curve.
4. Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of this compound.
-
Plot the maximum aggregation (%) against the logarithm of the this compound concentration.
-
From the resulting dose-response curve, the EC50 (the concentration of agonist that produces 50% of the maximal response) can be calculated using appropriate software.
Experimental Workflow for Platelet Aggregation Assay
Caption: Step-by-step workflow for a platelet aggregation assay using Light Transmission Aggregometry (LTA).
Conclusion
This compound is a potent analog of ADP that serves as an invaluable research tool for investigating the intricacies of platelet activation and aggregation. Its ability to robustly activate both P2Y1 and P2Y12 receptors allows for the detailed study of these critical signaling pathways. The experimental protocols provided in this guide offer a standardized approach to quantifying the effects of this compound and other ADP analogs on platelet function. A thorough understanding of the pharmacology and signaling of this compound is essential for researchers and professionals involved in the development of novel antiplatelet therapies aimed at preventing and treating thrombotic diseases.
P2Y Receptors for 2-Chloro-ADP and its Analogs: A Technical Guide
Introduction
This technical guide provides an in-depth overview of the cell types expressing P2Y receptors that are responsive to 2-Chloro-ADP and its structurally related analogs. Direct research on this compound as a P2Y receptor ligand is limited. However, extensive studies have been conducted on the closely related compounds: 2-Chloro-ATP, which acts as an antagonist, and 2-methylthioadenosine 5'-diphosphate (2-MeS-ADP), a potent agonist. This guide will focus on the cellular distribution and function of P2Y receptors that are modulated by these key analogs, providing researchers, scientists, and drug development professionals with a comprehensive resource. The information presented herein is organized by P2Y receptor subtype, detailing the cell types in which they are found, their pharmacological characteristics in response to these analogs, their signaling pathways, and relevant experimental protocols.
P2Y1 Receptor
The P2Y1 receptor is a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP). It plays a crucial role in various physiological processes, including platelet aggregation, neurotransmission, and muscle contraction[1].
Cell Types Expressing P2Y1 Receptors
P2Y1 receptors are widely expressed in a variety of cell types, including:
-
Platelets: P2Y1 receptor activation initiates platelet shape change and contributes to aggregation[2].
-
Endothelial Cells: In rat brain capillary endothelial cells, P2Y1 receptors are present and their activation can be studied[3].
-
Jurkat Cells: This human T lymphocyte cell line is used for transfection studies of the human P2Y1 receptor[3].
-
Sensory Neurons: P2Y1 receptors are expressed in dorsal root ganglion (DRG) neurons and are implicated in nociceptive signaling[4].
-
Hepatocytes: Rat hepatocytes express P2Y1 receptors, and their activation leads to intracellular calcium mobilization[5][6].
-
Epithelial Cells: P2Y1 receptors are involved in regulating EGF receptor mitogenic signaling in epithelial cells[7].
-
Astrocytes: These glial cells in the central nervous system express functional P2Y1 receptors.
-
Megakaryoblastic Cells: The P2Y1 receptor is present in these platelet precursor cells[2].
Quantitative Data for P2Y1 Receptor Ligands
The following table summarizes the binding affinities and potencies of 2-Chloro-ATP and 2-MeS-ADP at the P2Y1 receptor in different cell types.
| Compound | Action | Cell Type | Parameter | Value | Reference |
| 2-Chloro-ATP | Antagonist | Rat Brain Capillary Endothelial Cells | Ki | 27.5 µM | [3] |
| 2-Chloro-ATP | Antagonist | Human P2Y1-transfected Jurkat Cells | Ki | 2.3 ± 0.3 µM | [3] |
| 2-MeS-ADP | Agonist | Human P2Y1 Receptor | pEC50 | 8.29 | [8][9] |
| 2-MeS-ADP | Agonist | P2Y1-transfected COS-7 Cells | EC50 | Sub-nanomolar | [10] |
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by an agonist like 2-MeS-ADP leads to the activation of the Gq/11 family of G proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores, while DAG activates protein kinase C (PKC)[11][12].
Experimental Protocol: Calcium Imaging
This protocol describes a method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to P2Y1 receptor activation using a fluorescent calcium indicator[13][14].
-
Cell Preparation:
-
Plate cells (e.g., cultured astrocytes, HEK293 cells transfected with P2Y1 receptor, or isolated hepatocytes) onto glass coverslips or 96-well imaging plates and culture until they reach the desired confluency.
-
Wash the cells twice with a physiological saline solution (e.g., HEPES-buffered saline)[15].
-
-
Dye Loading:
-
Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the physiological saline solution. The final concentration of the dye is typically 2-5 µM.
-
Incubate the cells with the dye-loading solution at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells three times with the physiological saline solution to remove excess dye.
-
-
Calcium Measurement:
-
Place the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a high-speed camera and appropriate filter sets).
-
For Fura-2, alternately excite the cells at 340 nm and 380 nm and measure the emission at 510 nm. For Fluo-4, excite at ~494 nm and measure emission at ~516 nm.
-
Establish a stable baseline fluorescence recording for 1-2 minutes.
-
-
Agonist/Antagonist Application:
-
To study agonist effects, add a known concentration of 2-MeS-ADP to the cell chamber and continue recording the fluorescence changes.
-
To study antagonist effects, pre-incubate the cells with 2-Chloro-ATP for a defined period (e.g., 5-10 minutes) before adding the agonist (2-MeS-ADP or ADP).
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. This ratio is proportional to the intracellular calcium concentration.
-
For Fluo-4, express the change in fluorescence as a ratio of the fluorescence at a given time point to the baseline fluorescence (F/F₀).
-
Plot the change in fluorescence ratio over time to visualize the calcium transients.
-
Quantify parameters such as the peak amplitude, duration, and frequency of the calcium signals.
-
P2Y12 Receptor
The P2Y12 receptor is a Gi-coupled ADP receptor that plays a central role in platelet aggregation and is a major target for antiplatelet drugs[16].
Cell Types Expressing P2Y12 Receptors
P2Y12 receptors are expressed in a variety of cell types, including:
-
Platelets: Essential for amplifying and sustaining platelet aggregation[16].
-
Microglia: Involved in microglial migration and activation in the central nervous system[16].
-
Monocytes, Dendritic Cells, Macrophages, and T Lymphocytes: P2Y12 expression has been detected in these immune cells, suggesting a role in inflammation[16].
-
Sensory Neurons: Expressed in dorsal root ganglion neurons and may modulate nociceptive signaling[4].
-
CHO Cells: Chinese Hamster Ovary cells are often used for stable expression of the human P2Y12 receptor in research[17].
Quantitative Data for P2Y12 Receptor Ligand
The following table summarizes the potency of 2-MeS-ADP at the P2Y12 receptor.
| Compound | Action | Cell Type/Receptor | Parameter | Value | Reference |
| 2-MeS-ADP | Agonist | Human P2Y12 Receptor | EC50 | 5 nM | [8][9] |
| 2-MeS-ADP | Agonist | P2Y12-transfected COS-7 Cells | EC50 | Low nanomolar | [10] |
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is coupled to the Gi family of G proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP) and activation of phosphoinositide 3-kinase (PI3K), ultimately promoting platelet aggregation[11][18].
Experimental Protocol: Adenylyl Cyclase Activity Assay
This protocol outlines a method to measure the inhibition of adenylyl cyclase activity following P2Y12 receptor activation.
-
Cell Preparation:
-
Use cells endogenously expressing P2Y12 (e.g., platelets) or cells transfected with the receptor (e.g., CHO cells).
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in a suitable buffer.
-
-
Assay Reaction:
-
Set up reaction tubes containing the cell membrane preparation, a reaction buffer (containing ATP, an ATP-regenerating system like creatine phosphate and creatine kinase, and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation), and the test compounds (e.g., 2-MeS-ADP).
-
To stimulate adenylyl cyclase, forskolin is often included in the reaction mixture.
-
Pre-incubate the membranes with the agonist (2-MeS-ADP) for 10-15 minutes at 30°C.
-
Start the reaction by adding the ATP-containing substrate mix.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl) and boiling for 3-5 minutes.
-
-
cAMP Quantification:
-
Centrifuge the tubes to pellet the denatured protein.
-
Measure the amount of cAMP in the supernatant using a commercially available cAMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA).
-
-
Data Analysis:
-
Calculate the amount of cAMP produced per milligram of membrane protein.
-
Determine the percent inhibition of forskolin-stimulated adenylyl cyclase activity by the P2Y12 agonist.
-
Generate dose-response curves to calculate the EC₅₀ value for the agonist.
-
P2Y13 Receptor
The P2Y13 receptor is another Gi-coupled ADP receptor that shares some homology with the P2Y12 receptor. It is involved in various processes, including cholesterol metabolism and neuroprotection[19].
Cell Types Expressing P2Y13 Receptors
P2Y13 receptors have been identified in the following cell types:
-
Red Blood Cells and Reticulocytes: P2Y13 mRNA is highly expressed in these cells, where it is involved in a negative feedback pathway for ATP release[20][21].
-
Sensory Neurons: P2Y13 is expressed in dorsal root ganglion neurons[4].
-
Microglia: BV-2 microglial cells utilize P2Y12/P2Y13 receptors for intercellular calcium wave communication[22].
-
Motor Nerve Terminals: P2Y13 receptors are implicated in the presynaptic inhibition of acetylcholine release[22].
-
Osteoblasts and Adipocytes: The P2Y13 receptor plays a role in the balance of osteoblast and adipocyte differentiation[22].
-
Intestinal Mucosa: P2RY13 has been shown to exacerbate intestinal inflammation[23].
Quantitative Data for P2Y13 Receptor Ligand
The following table summarizes the potency of 2-MeS-ADP at the P2Y13 receptor.
| Compound | Action | Receptor | Parameter | Value | Reference |
| 2-MeS-ADP | Agonist | Human P2Y13 | EC50 | 19 nM | [8][9] |
| 2-MeS-ADP | Agonist | Mouse P2Y13 | EC50 | 6.2 nM | [8][9] |
| 2-MeS-ADP | Agonist | P2Y13-transfected COS-7 Cells | EC50 | Low nanomolar | [10] |
P2Y13 Receptor Signaling Pathway
Similar to the P2Y12 receptor, the P2Y13 receptor is coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels[24]. However, it has also been shown to couple to other G proteins (Gs/Gq) and activate MAPK and PI3K/Akt pathways, indicating a more versatile signaling profile[19].
References
- 1. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]
- 2. The P2Y1 receptor is an ADP receptor antagonized by ATP and expressed in platelets and megakaryoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP derivatives are antagonists of the P2Y1 receptor: similarities to the platelet ADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gi- and Gq-coupled ADP (P2Y) receptors act in opposition to modulate nociceptive signaling and inflammatory pain behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of a Cell Model for Dynamic Monitoring of Intracellular Calcium Concentration and High-Throughput Screening of P2Y2 Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Receptor-specific Ca2+ oscillation patterns mediated by differential regulation of P2Y purinergic receptors in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Gi-dependent and -independent mechanisms downstream of the P2Y12 ADP-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. ADP acting on P2Y13 receptors is a negative feedback pathway for ATP release from human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. P2ry13 purinergic receptor P2Y, G-protein coupled 13 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. P2RY13 Exacerbates Intestinal Inflammation by Damaging the Intestinal Mucosal Barrier via Activating IL-6/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. P2RY13 - Wikipedia [en.wikipedia.org]
The Effect of 2-Chloro-ADP on Adenylyl Cyclase Activity: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effect of 2-Chloro-ADP, a stable analog of adenosine diphosphate (ADP), on the activity of adenylyl cyclase (AC). We will explore the underlying signaling pathways, present quantitative data from key studies, and detail the experimental protocols used to elucidate these effects.
Introduction to Adenylyl Cyclase Regulation by P2Y Receptors
Adenylyl cyclase is a critical enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in numerous cellular processes.[1] The activity of AC is tightly regulated by G-protein coupled receptors (GPCRs).[2] These receptors, upon binding to their specific ligands, activate heterotrimeric G-proteins, which are classified into several families, including Gs (stimulatory) and Gi (inhibitory).[1][3]
-
Gs-protein pathway: Activation of a Gs-coupled receptor leads to the dissociation of the Gαs subunit, which then binds to and activates adenylyl cyclase, resulting in increased intracellular cAMP levels.[4]
-
Gi-protein pathway: Conversely, activation of a Gi-coupled receptor causes the Gαi subunit to dissociate and inhibit adenylyl cyclase activity, leading to a decrease in cAMP production.[2][3]
Extracellular nucleotides like ADP modulate cellular functions by binding to purinergic P2 receptors. The P2Y receptor family, a class of GPCRs, is central to this signaling.[5] Specifically, the P2Y12 receptor is a well-established Gi-coupled receptor that plays a pivotal role in platelet aggregation and neuronal function by inhibiting adenylyl cyclase.[6][7][8] ADP and its analogs, including this compound and 2-Methylthio-ADP (2-MeS-ADP), are agonists for this receptor.[9]
Signaling Pathway of Adenylyl Cyclase Inhibition
The primary mechanism by which this compound and related analogs inhibit adenylyl cyclase is through the activation of the P2Y12 receptor. The binding of the agonist to the P2Y12 receptor initiates a conformational change, facilitating its interaction with the associated Gi protein.[8] This interaction promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP complex from the Gβγ dimer. The activated Gαi-GTP complex then directly binds to and inhibits adenylyl cyclase, reducing the rate of cAMP synthesis from ATP.[1][7] This inhibition is often measured as a reduction in forskolin- or other agonist-stimulated cAMP accumulation.[9] The entire process is sensitive to pertussis toxin (PTX), which ADP-ribosylates the Gαi subunit, preventing its interaction with the receptor and thereby abolishing the inhibitory signal.[9]
Quantitative Analysis of Adenylyl Cyclase Inhibition
Studies in various cell types have quantified the inhibitory potency of ADP analogs on adenylyl cyclase activity, typically by measuring the reduction in stimulated cAMP accumulation. The data consistently show that N6-methylated, 2-substituted ADP analogs like 2-MeS-ADP are particularly potent inhibitors. The following table summarizes key quantitative findings from a study using PC12 cells, a common model for neuronal function.[9]
| Agonist | IC₅₀ (nM) for cAMP Reduction | Maximum Inhibition | Cell Type | Notes |
| 2-Methylthio-ADP | 0.12 | Not Specified | PC12 | Highly potent P2Y12 agonist. |
| 2-Methylthio-ATP | 0.13 | Not Specified | PC12 | Similar potency to 2-MeS-ADP. |
| ADPβS | 71 | Not Specified | PC12 | A stable ADP analog. |
| ATP | 164 | Not Specified | PC12 | |
| ADP | 244 | Not Specified | PC12 | Endogenous agonist. |
Data sourced from Schwaner et al.[9]
These values highlight the potent inhibitory effect mediated by the P2Y12 receptor, with synthetic analogs like 2-MeS-ADP being several orders of magnitude more potent than the natural agonist ADP.
Experimental Protocols
Measuring the effect of compounds like this compound on adenylyl cyclase activity is a cornerstone experiment in GPCR pharmacology. While specific details may vary, the general workflow involves cell culture, membrane preparation, the enzymatic reaction, and quantification of the resulting cAMP.
Generalized Protocol for Adenylyl Cyclase Activity Assay
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., PC12 cells endogenously expressing P2Y12) to confluence.[9]
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer to a known protein concentration.
-
-
Adenylyl Cyclase Reaction:
-
Prepare a reaction mixture in assay tubes. A typical mixture includes:[10]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., MgCl₂)
-
ATP regenerating system (e.g., creatine phosphate and creatine kinase) to prevent ADP accumulation which could inhibit the reaction.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Adenylyl cyclase stimulator (e.g., Forskolin) to achieve a measurable level of cAMP production.
-
The test compound (e.g., various concentrations of this compound).
-
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the substrate, ATP (often [α-³²P]ATP for radioactive assays or unlabeled ATP for non-radioactive methods).[11][12]
-
Incubate for a fixed time (e.g., 10-20 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., ice-cold EDTA or by boiling).
-
-
cAMP Quantification:
-
Data Analysis:
-
Calculate the rate of adenylyl cyclase activity (e.g., in pmol cAMP / min / mg protein).
-
Plot the adenylyl cyclase activity against the concentration of the inhibitor (this compound).
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
This compound, acting as an agonist for the P2Y12 receptor, is a potent inhibitor of adenylyl cyclase. This inhibition is mediated through the canonical Gi-protein signaling pathway, resulting in decreased intracellular cAMP levels. Quantitative studies with closely related analogs demonstrate that this inhibition can occur at nanomolar concentrations, highlighting the high affinity of the P2Y12 receptor for these ligands. The experimental protocols outlined provide a robust framework for assessing the impact of P2Y receptor agonists and antagonists on this fundamental cellular signaling pathway, which is of critical interest in fields such as thrombosis, neuroscience, and inflammation.
References
- 1. Adenylyl Cyclase [sigmaaldrich.com]
- 2. Khan Academy [khanacademy.org]
- 3. m.youtube.com [m.youtube.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Molecular pharmacology of P2Y-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of G-protein Coupled Receptors in 2-Chloro-ADP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the signaling mechanisms of 2-Chloro-adenosine 5'-diphosphate (2-Chloro-ADP) through its interaction with G-protein coupled receptors (GPCRs). This compound, a stable analog of adenosine 5'-diphosphate (ADP), is a critical tool in the study of purinergic signaling, particularly in the context of platelet aggregation and thrombosis. This document outlines the primary GPCR targets of this compound, their downstream signaling cascades, quantitative pharmacological data, and detailed experimental protocols for their investigation.
Introduction to this compound and its GPCR Targets
This compound primarily exerts its effects through two members of the P2Y purinergic receptor family: P2Y1 and P2Y12. These receptors are crucial in various physiological processes, most notably hemostasis, where they act synergistically to mediate platelet activation and aggregation.[1][2] The concomitant activation of both P2Y1 and P2Y12 is essential for a full aggregation response to ADP.[2][3]
-
P2Y1 Receptor: This receptor is coupled to the Gq class of G-proteins.[4][5] Its activation leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in an increase in intracellular calcium concentration.[5][6] This pathway is primarily responsible for platelet shape change and the initial, transient phase of aggregation.[1][7]
-
P2Y12 Receptor: This receptor is coupled to the Gi class of G-proteins.[8][9] Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][10] This reduction in cAMP relieves the inhibition of platelet activation and is crucial for sustaining and amplifying the aggregation response.[2][8]
The dual signaling initiated by agonists like this compound underscores the complexity of purinergic regulation and highlights these receptors as key targets for antithrombotic therapies.[11]
Signaling Pathways of this compound
The distinct G-protein coupling of P2Y1 and P2Y12 receptors results in the activation of two separate but complementary signaling pathways.
The P2Y1 Receptor (Gq-coupled) Pathway
Activation of the P2Y1 receptor by this compound initiates the canonical Gq signaling cascade. This leads to the activation of phospholipase C-β (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[6] The subsequent increase in intracellular calcium is a key event that drives platelet shape change.[7]
The P2Y12 Receptor (Gi-coupled) Pathway
The binding of this compound to the P2Y12 receptor activates the inhibitory G-protein, Gi. The α-subunit of Gi dissociates and inhibits the enzyme adenylyl cyclase.[8][10] This leads to a decrease in the intracellular concentration of cAMP.[8] Under basal conditions, high levels of cAMP, maintained by prostacyclin signaling, inhibit platelet activation. By reducing cAMP levels, P2Y12 activation removes this inhibitory brake, allowing for sustained platelet aggregation. The βγ-subunits of the activated Gi protein can also activate other downstream effectors, such as phosphoinositide 3-kinase (PI3K), further contributing to the stabilization of the platelet aggregate.[8]
Quantitative Data on Ligand-Receptor Interactions
The affinity and potency of this compound and other relevant ligands at P2Y1 and P2Y12 receptors have been characterized through various in vitro assays. The following tables summarize key quantitative data from the literature.
Table 1: Pharmacological Profile of P2Y1 Receptor Ligands
| Ligand | Assay Type | Species/System | Parameter | Value (nM) | Reference |
| 2-MeSADP | Inositol Phosphate Accumulation | COS-7 cells expressing human P2Y1 | EC₅₀ | 1.2 ± 0.2 | |
| MRS2365 | Inositol Phosphate Accumulation | COS-7 cells expressing human P2Y1 | EC₅₀ | 1.2 ± 0.2 | |
| MRS2279 | Inhibition of 2-MeSADP-induced Ca²⁺ mobilization | 1321-N1 cells expressing human P2Y1 | Kᵢ | 8 | |
| MRS2500 | Inhibition of 2-MeSADP-induced Ca²⁺ mobilization | 1321-N1 cells expressing human P2Y1 | Kᵢ | 0.8 |
Table 2: Pharmacological Profile of P2Y12 Receptor Ligands
| Ligand | Assay Type | Species/System | Parameter | Value (nM) | Reference |
| 2-MeSADP | [³³P]2MeSADP Binding | CHO cells expressing human P2Y12 | Kᵢ | ~1 | [10] |
| ADP | [³³P]2MeSADP Binding | CHO cells expressing human P2Y12 | Kᵢ | ~10 | [10] |
| Cangrelor | [³H]PSB-0413 Binding | Human Platelets | Kᵢ | 3.3 ± 0.6 | |
| Ticagrelor | [³H]PSB-0413 Binding | Human Platelets | Kᵢ | 1.8 | |
| [³H]PSB-0413 | Saturation Binding | Human Platelets | Kₔ | 3.3 ± 0.6 |
Experimental Protocols
Investigating the interaction of this compound with P2Y receptors involves a variety of established experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the affinity (Kᵢ) of a test compound (e.g., this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the P2Y receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 10-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³³P]2MeSADP for P2Y12).
-
Increasing concentrations of the unlabeled competitor ligand (e.g., this compound).
-
For non-specific binding control wells, add a high concentration of a known antagonist.
-
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filtermat and add scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the log concentration of the competitor ligand.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like P2Y1.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the P2Y1 receptor in a black, clear-bottom 96-well plate and grow to confluence.
-
On the day of the assay, remove the growth medium.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Execution:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the agonist (e.g., this compound) to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of the agonist.
-
Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) from the resulting dose-response curve.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by a GPCR agonist. It is particularly useful for studying Gi-coupled receptors like P2Y12.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing the P2Y12 receptor as described for the radioligand binding assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (to regulate basal binding).
-
Increasing concentrations of the agonist (e.g., this compound).
-
For basal binding control wells, add buffer instead of agonist.
-
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filtermat.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filtermat and measure the bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound as a function of the log concentration of the agonist.
-
Determine the EC₅₀ value and the maximal stimulation (Eₘₐₓ) from the dose-response curve.
-
Conclusion
This compound is an invaluable pharmacological tool for elucidating the roles of P2Y1 and P2Y12 receptors in cellular signaling. The distinct Gq and Gi-coupled pathways activated by these receptors provide a classic example of synergistic GPCR signaling, which is fundamental to processes such as platelet aggregation. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers in academia and industry who are focused on the development of novel therapeutics targeting the purinergic signaling system. The methodologies and data presented in this guide offer a comprehensive resource for the continued investigation of this compound and its interactions with G-protein coupled receptors.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Synergistic inhibition of both P2Y1 and P2Y12 adenosine diphosphate receptors as novel approach to rapidly attenuate platelet-mediated thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. 2-Cl-ADP(α-BH<sub>3</sub>) | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. P2y(12), a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Chloro-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate is a selective high affinity P2Y1 receptor antagonist: Commentary on Boyer et al - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Chloro-ADP in Light Transmission Aggregometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. 2-Chloroadenosine-5'-diphosphate (2-Chloro-ADP) is a stable and potent analog of adenosine diphosphate (ADP). It is a selective agonist for the P2Y12 receptor, a key receptor in platelet activation and a major target for antiplatelet drugs.[1][2] These application notes provide a detailed protocol for utilizing this compound in LTA to study P2Y12 receptor-mediated platelet aggregation.
Mechanism of Action
This compound binds to the P2Y12 receptor on the platelet surface. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to the inhibitory G protein, Gi. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn promotes the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptors. Activated GPIIb/IIIa receptors bind to fibrinogen, leading to platelet aggregation.[3][4]
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol is a standard procedure for obtaining PRP and PPP for use in light transmission aggregometry.[5]
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes.
-
Centrifuge with a swinging bucket rotor.
-
Plastic pipettes and tubes.
Procedure:
-
Collect whole blood into 3.2% sodium citrate tubes (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully aspirate the upper layer of PRP using a plastic pipette and transfer it to a clean plastic tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
-
Collect the supernatant (PPP) and store it in a separate plastic tube.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use. The platelet count in the PRP should ideally be between 200 and 400 x 10⁹/L.
Light Transmission Aggregometry Protocol for this compound
This protocol outlines the steps for performing LTA using this compound as the agonist.
Materials:
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
PRP and PPP.
-
This compound stock solution (e.g., 1 mM in saline).
-
Saline (0.9% NaCl) or appropriate buffer as a vehicle control.
-
Micropipettes.
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C according to the manufacturer's instructions.
-
Baseline Calibration:
-
Pipette 450 µL of PPP into a cuvette with a stir bar and place it in the appropriate channel of the aggregometer. Set this as the 100% aggregation baseline.
-
Pipette 450 µL of PRP into a cuvette with a stir bar and place it in a sample channel. Set this as the 0% aggregation baseline.
-
-
Sample Preparation:
-
Pipette 450 µL of PRP into a new cuvette with a stir bar.
-
Place the cuvette in a sample well of the aggregometer and allow it to equilibrate to 37°C for at least 2 minutes.
-
-
Agonist Addition and Data Acquisition:
-
Add a small volume (e.g., 50 µL) of the this compound working solution to the PRP to achieve the desired final concentration. For a dose-response curve, it is recommended to start with a concentration range of 0.1 µM to 10 µM. A concentration of approximately 5-10 µM is often used to induce maximal aggregation with standard ADP.[6][7] Given the higher potency of this compound, a lower concentration may be sufficient.
-
Simultaneously start the data acquisition on the aggregometer software.
-
Record the aggregation for at least 5-10 minutes.
-
-
Data Analysis: The aggregometer software will generate an aggregation curve. The maximum aggregation percentage is the primary endpoint. For dose-response experiments, calculate the EC50 value (the concentration of this compound that produces 50% of the maximal aggregation response).
References
- 1. Differential effects of adenine nucleotide analogues on shape change and aggregation induced by adnosine 5-diphosphate (ADP) in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. Platelet aggregation and adenosine diphosphate/adenosine triphosphate receptors: a historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardization of light transmittance aggregometry for monitoring antiplatelet therapy: an adjustment for platelet count is not necessary - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing a Stable Stock Solution of 2-Chloro-ADP: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stable stock solution of 2-Chloro-ADP (2-Chloroadenosine 5'-diphosphate), a potent agonist of the P2Y12 receptor. Proper preparation and storage of this reagent are critical for obtaining reproducible results in various experimental settings, including platelet aggregation assays and studies of purinergic signaling. This guide outlines the necessary materials, a step-by-step procedure for solubilization and storage, and important considerations for maintaining the stability and activity of the compound.
Introduction to this compound
This compound is a synthetic analog of adenosine 5'-diphosphate (ADP) that exhibits high affinity and specificity for the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2] Its resistance to degradation by ectonucleotidases makes it a more stable agonist compared to ADP, rendering it a valuable tool in thrombosis and hemostasis research.[3] Accurate and consistent experimental outcomes are contingent on the proper preparation of a stable and accurately concentrated stock solution.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for its correct handling and storage.
| Property | Data | Reference |
| Molecular Formula | C₁₀H₁₁ClN₅O₁₀P₂ (for the free acid) | [4] |
| Molecular Weight | 527.6 g/mol (for the trisodium salt) | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water. | [4] |
| Storage (Solid Form) | Store at -80°C for long-term stability (≥ 2 years). | [4] |
| Mechanism of Action | Agonist of the P2Y12 receptor, a Gi-protein coupled receptor. | [5][6] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound, a common concentration for laboratory use.
Materials:
-
This compound, sodium salt (powder form)
-
Nuclease-free water (or a suitable buffer of neutral to slightly basic pH, e.g., 10 mM Tris, pH 7.4)
-
Sterile, conical microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
-
Pipettes and sterile, nuclease-free pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Weighing: In a clean, designated weighing area, carefully weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.28 mg of the trisodium salt (MW = 527.6 g/mol ).
-
Solubilization: Transfer the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of nuclease-free water or buffer to achieve the final concentration of 10 mM. For 5.28 mg, add 1 mL of solvent.
-
Dissolution: Close the tube tightly and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Sterilization (Optional but Recommended): To ensure sterility and remove any potential micro-particulates, filter the solution through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Storage: Immediately store the aliquots at -80°C for long-term storage. For short-term use (up to one month), storage at -20°C is also an option.[7]
Workflow for Preparing this compound Stock Solution:
Caption: Workflow for the preparation of a stable this compound stock solution.
Stability and Handling
-
pH: Based on stability data for the related compound 2-chloroadenosine, it is recommended to maintain a neutral to slightly basic pH for the stock solution, as acidic conditions can lead to hydrolysis.[8]
-
Freeze-Thaw Cycles: To maintain the integrity of the compound, it is crucial to minimize freeze-thaw cycles. Preparing single-use aliquots is the most effective way to achieve this.
-
Safety Precautions: Standard laboratory safety practices should be followed when handling this compound powder and solutions. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, gloves, and safety glasses.[9]
Application: P2Y12 Receptor Signaling
This compound is a potent agonist of the P2Y12 receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gi alpha subunit.[5][6] Upon activation, the P2Y12 receptor initiates a signaling cascade that leads to platelet aggregation.
P2Y12 Signaling Pathway:
Caption: Simplified signaling pathway of the P2Y12 receptor activated by this compound.
Typical Working Concentrations:
For platelet aggregation assays, typical final concentrations of ADP range from 0.2 µM to 10 µM.[1][10] As a potent analog, this compound can often be used at similar or slightly lower concentrations. The optimal concentration should be determined empirically for each specific cell type and experimental setup.
Conclusion
The protocol and information provided in this application note are intended to guide researchers in the preparation of stable and reliable stock solutions of this compound. Adherence to these guidelines for handling, storage, and use will contribute to the generation of high-quality, reproducible data in studies involving the P2Y12 receptor and purinergic signaling.
References
- 1. diagnostica.cz [diagnostica.cz]
- 2. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 3. 2-chloroadenosine 5'-phosphate and 2-chloroadenosine 5'-diphosphate, pharmacologically active nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. glpbio.com [glpbio.com]
- 8. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Probing ADP Induced Aggregation Kinetics During Platelet-Nanoparticle Interactions: Functional Dynamics Analysis to Rationalize Safety and Benefits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Platelet Activation Assays Using 2-Chloro-ADP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. In vitro assays that measure platelet function are indispensable tools for basic research, clinical diagnostics, and the development of antiplatelet therapies. 2-Chloro-adenosine-5'-diphosphate (2-Chloro-ADP) is a stable and potent analog of ADP, a key physiological platelet agonist. It selectively activates platelets through the P2Y1 and P2Y12 purinergic receptors, making it an ideal agent for inducing and studying platelet activation in a controlled laboratory setting. These application notes provide detailed protocols for commonly used in vitro platelet activation assays utilizing this compound, along with data interpretation guidelines and a summary of the underlying signaling pathways.
Principle of this compound-Induced Platelet Activation
This compound mimics the action of endogenous ADP by binding to and activating two distinct G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[1][2][3]
-
P2Y1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium (Ca2+) and subsequent platelet shape change.[3][4][5]
-
P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6][7] This reduction in cAMP is crucial for amplifying and sustaining the platelet activation response, leading to full aggregation.[1][3]
The synergistic action of both receptors is required for a complete and robust platelet aggregation response to ADP and its analogs.[3][7]
Signaling Pathway of this compound-Induced Platelet Activation
The binding of this compound to its receptors initiates a cascade of intracellular events culminating in platelet activation, aggregation, and degranulation.
Caption: this compound signaling cascade in platelets.
Experimental Assays and Protocols
The following are detailed protocols for common in vitro platelet activation assays using this compound as the agonist.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation.[8][9][10] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[2][10]
Experimental Workflow for LTA
Caption: Workflow for Light Transmission Aggregometry.
Protocol:
-
Blood Collection: Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate anticoagulant (1:9 ratio of citrate to blood).[10][11] Gently invert the tubes 3-5 times to mix. All processing should be done at room temperature.[12]
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 180-200 x g for 15-20 minutes at room temperature with the brake off.[10][13] Carefully aspirate the upper PRP layer and transfer it to a new polypropylene tube.
-
Preparation of Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 10-15 minutes) to pellet the remaining cells.[13] Collect the supernatant, which is the PPP.
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10^9/L) using autologous PPP.
-
Aggregometer Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibration: Place a cuvette with PPP in the appropriate channel to set the 100% light transmission baseline. Place a cuvette with PRP to set the 0% transmission baseline.[2]
-
Assay Performance:
-
Pipette 450 µL of PRP into a glass cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and incubate for at least 2 minutes at 37°C.
-
Add 50 µL of the this compound working solution to achieve the desired final concentration.
-
Record the change in light transmission for 5-10 minutes to generate an aggregation curve.
-
Data Presentation: LTA with this compound
| Parameter | Typical Value Range | Description |
| Final this compound Conc. | 1 - 20 µM | Concentration of agonist in the PRP. |
| Maximum Aggregation (%) | 60 - 90% | The peak percentage of light transmission achieved. |
| Aggregation Slope | Varies | The rate of aggregation, reflecting the initial velocity. |
| Shape Change | Observable | An initial decrease in light transmission before aggregation.[14] |
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of individual platelets and the expression of surface markers that change upon activation.[15][16] This method can be performed on whole blood, minimizing artifactual platelet activation.[15]
Protocol:
-
Blood Collection: Collect whole blood as described for LTA.
-
Activation:
-
Staining:
-
Fixation and Lysis:
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics and positivity for a pan-platelet marker like CD41.
Data Presentation: Flow Cytometry with this compound
| Marker | Unstimulated Control (% Positive) | This compound Stimulated (% Positive) | Description |
| CD62P (P-selectin) | < 5% | 40 - 80% | A marker for alpha-granule secretion.[16] |
| PAC-1 (Activated GPIIb/IIIa) | < 5% | 30 - 70% | Binds to the activated conformation of the GPIIb/IIIa receptor.[18][19] |
| Platelet-Leukocyte Aggregates | Baseline | Increased | Measured as double-positive events (e.g., CD45+/CD41+).[17] |
Lumi-Aggregometry for ATP Release
This technique simultaneously measures platelet aggregation (by light transmission) and the release of ATP from dense granules.[8][9] ATP release is a key indicator of platelet secretion and is quantified using a luciferin-luciferase reagent that produces light upon reaction with ATP.[9][22]
Protocol:
-
Sample Preparation: Prepare PRP and PPP as for LTA.
-
Reagent Preparation: Prepare the luciferin-luciferase reagent (Chrono-Lume) and an ATP standard according to the manufacturer's instructions.[13]
-
Assay Performance:
-
Pipette 400 µL of PRP into a cuvette with a stir bar.
-
Add 50 µL of the luciferin-luciferase reagent.[22]
-
Incubate for 2 minutes at 37°C in the lumi-aggregometer.
-
Add 50 µL of this compound solution.
-
Simultaneously record both light transmission (aggregation) and luminescence (ATP release) for 5-10 minutes.
-
-
Calibration: A known concentration of ATP standard is used to calibrate the luminescence signal to a specific amount of ATP released.
Data Presentation: Lumi-Aggregometry with this compound
| Parameter | Typical Value Range | Units |
| Final this compound Conc. | 5 - 20 µM | µM |
| Maximum Aggregation | 60 - 90% | % |
| ATP Release | 0.5 - 1.5 | nmol |
Conclusion
In vitro platelet activation assays using this compound are robust and reproducible methods for evaluating platelet function. The choice of assay—LTA, flow cytometry, or lumi-aggregometry—will depend on the specific research question, with LTA being the standard for aggregation, flow cytometry offering detailed analysis of surface marker expression on individual platelets, and lumi-aggregometry providing insights into platelet secretion. Adherence to standardized protocols is crucial for obtaining reliable and comparable data, which is essential for advancing our understanding of platelet biology and for the development of novel antithrombotic agents.
References
- 1. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diagnostica.cz [diagnostica.cz]
- 3. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A differential role of the platelet ADP receptors P2Y1 and P2Y12 in Rac activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Light transmission aggregometry and ATP release for the diagnostic assessment of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clsjournal.ascls.org [clsjournal.ascls.org]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Laboratory Markers of Platelet Activation | Oncohema Key [oncohemakey.com]
- 16. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Flow cytometric analysis reveals the high levels of platelet activation parameters in circulation of multiple sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Platelet Activation [bdbiosciences.com]
- 21. Platelet Activation [bdbiosciences.com]
- 22. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 2-Chloro-ADP-Induced Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine 5'-diphosphate (2-Chloro-ADP) is a potent and stable analog of adenosine 5'-diphosphate (ADP) widely utilized in the study of platelet function. As an agonist for P2Y purinergic receptors, specifically P2Y1 and P2Y12, this compound is instrumental in inducing platelet aggregation, making it a critical tool for in vitro research, diagnostic assay development, and the screening of antiplatelet therapeutics. These application notes provide a detailed overview of the optimal concentrations, experimental protocols, and underlying signaling pathways involved in this compound-mediated platelet aggregation.
Data Presentation: Optimal Concentration of this compound
The optimal concentration of this compound for inducing platelet aggregation can vary depending on the specific experimental conditions, such as the source of platelets (human, rabbit, etc.), the anticoagulant used, and the platelet concentration in the platelet-rich plasma (PRP). Generally, this compound is more potent than ADP. The following table summarizes typical concentrations and their expected effects on human platelet aggregation as measured by light transmission aggregometry (LTA).
| This compound Concentration (µM) | Expected Platelet Aggregation (%) | Phase of Aggregation | Notes |
| 0.1 - 1.0 | 10 - 50% | Primary (often reversible) | Useful for studying initial platelet activation and shape change. |
| 1.0 - 5.0 | 50 - 80% | Biphasic or sustained primary wave | EC50 (the concentration that elicits a half-maximal response) often falls within this range. |
| 5.0 - 20.0 | > 80% | Strong, irreversible secondary wave | Used to induce maximal platelet aggregation and for screening inhibitors.[1] |
Note: The above values are representative. It is highly recommended that researchers perform a dose-response curve to determine the optimal concentration for their specific experimental setup.
Signaling Pathway of this compound in Platelets
This compound induces platelet aggregation by co-activating two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[2][3][4]
-
P2Y1 Receptor Activation: Coupled to Gq, this pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, leading to platelet shape change and the initiation of a transient primary wave of aggregation.[3][4]
-
P2Y12 Receptor Activation: Coupled to Gi, this pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the threshold for platelet activation and contribute to the stabilization and amplification of the aggregation response, leading to a sustained, irreversible secondary wave of aggregation.[2][4]
The synergistic action of both receptors is necessary for a full and sustained aggregation response.[2]
This compound Signaling Pathway in Platelets
Experimental Protocols
Principle of Light Transmission Aggregometry (LTA)
LTA is the gold standard for in vitro assessment of platelet function.[5] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photodetector.[4]
Materials
-
This compound stock solution (e.g., 1 mM in saline, stored at -20°C)
-
Human whole blood
-
3.2% Sodium Citrate anticoagulant
-
Saline solution (0.9% NaCl)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
Protocol for Platelet-Rich Plasma (PRP) Preparation
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10-14 days. Use a 19-21 gauge needle and a light tourniquet. The blood should be drawn into tubes containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio.
-
Centrifugation for PRP: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells and platelets in the middle, and PRP at the top.
-
PRP Collection: Carefully aspirate the upper PRP layer using a plastic pipette and transfer it to a new plastic tube. Avoid disturbing the buffy coat.
-
Platelet Count Adjustment (Optional but Recommended): Perform a platelet count on the PRP. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) by diluting with PPP.
-
Preparation of PPP: To obtain PPP, centrifuge the remaining blood sample at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes at room temperature. The supernatant is the PPP.
-
Resting Period: Allow the PRP to rest for at least 30 minutes but no more than 4 hours at room temperature before performing the aggregation assay.
Protocol for this compound-Induced Platelet Aggregation Assay (LTA)
-
Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Calibration:
-
Pipette the appropriate volume of PPP (e.g., 450 µL) into an aggregometer cuvette. Place it in the appropriate channel of the aggregometer and set this as 100% light transmission (baseline).
-
Pipette the same volume of PRP (e.g., 450 µL) with a stir bar into another cuvette. Place it in the measurement channel and set this as 0% light transmission.
-
-
Sample Preparation: Pipette a fresh aliquot of PRP (e.g., 450 µL) with a stir bar into a new cuvette. Place it in the measurement channel and allow it to incubate at 37°C for at least 2 minutes with stirring (e.g., 900-1200 rpm).
-
Agonist Addition:
-
Prepare serial dilutions of this compound in saline to achieve the desired final concentrations in the PRP (e.g., for a 10 µM final concentration, add 50 µL of a 100 µM working solution to 450 µL of PRP).
-
Add the desired volume of the this compound working solution to the pre-warmed, stirring PRP.
-
-
Data Acquisition: Record the change in light transmission for a set period, typically 5-10 minutes, or until the aggregation curve reaches a plateau.
-
Data Analysis: The extent of platelet aggregation is typically reported as the maximum percentage change in light transmission from the baseline. For dose-response studies, plot the maximum aggregation (%) against the log of the this compound concentration to determine the EC50.
Experimental Workflow for LTA
Troubleshooting and Considerations
-
Pre-analytical Variables: Platelet function is highly sensitive to pre-analytical variables. Ensure consistent blood collection techniques, and prompt sample processing, and avoid excessive agitation or temperature fluctuations.
-
Donor Variability: There can be significant inter-individual variability in platelet reactivity. It is advisable to use pooled PRP from multiple donors for screening assays or to establish a baseline for individual donor studies.
-
Reagent Stability: this compound is more stable than ADP, but repeated freeze-thaw cycles should be avoided. Aliquot stock solutions and store them at -20°C or below.
-
Anticoagulant: 3.2% sodium citrate is the standard anticoagulant. The use of other anticoagulants like heparin can affect platelet responses.
-
Absence of Secondary Aggregation: If only a primary, reversible aggregation is observed at higher concentrations, it may indicate a defect in the platelet release reaction or the presence of an inhibitory substance (e.g., medication).
References
- 1. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. plateletservices.com [plateletservices.com]
Application Notes and Protocols for Studying Thrombus Formation with 2-Chloro-ADP Under Flow Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing the stable ADP analog, 2-Chloro-ADP, to study platelet activation and thrombus formation under physiologically relevant flow conditions. The provided protocols are designed for use with microfluidic systems and offer a robust platform for investigating the roles of P2Y1 and P2Y12 receptors in thrombosis and for evaluating the efficacy of antiplatelet therapies.
Adenosine diphosphate (ADP) is a critical mediator of platelet activation and aggregation. Upon vascular injury, ADP is released from dense granules of activated platelets and damaged erythrocytes, amplifying the thrombotic response.[1][2] this compound, a stable analog of ADP, selectively activates the P2Y1 and P2Y12 receptors on the platelet surface, making it an invaluable tool for dissecting the specific signaling pathways involved in thrombus formation.[3]
The P2Y1 receptor, coupled to Gq, mediates platelet shape change and initial, transient aggregation through an increase in intracellular calcium.[3] The P2Y12 receptor, coupled to Gi, is responsible for sustained platelet aggregation by inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels.[1][4] Understanding the distinct and synergistic roles of these receptors is crucial for the development of targeted antiplatelet drugs.
This document provides detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows to facilitate the study of this compound-mediated thrombus formation under flow.
Data Presentation
Consistent and clear data presentation is essential for the comparison and interpretation of experimental results. Quantitative data from thrombus formation assays should be summarized in structured tables.
Table 1: Quantitative Analysis of Thrombus Formation on a Fibrinogen-Coated Surface with this compound
| Experimental Condition | Shear Rate (s⁻¹) | This compound (µM) | Surface Coverage (%) | Average Thrombus Size (µm²) | Thrombus Volume (µm³) | Platelet Count within Thrombi |
| Control (Vehicle) | 1000 | 0 | ||||
| This compound | 1000 | 1 | ||||
| This compound | 1000 | 5 | ||||
| This compound | 1000 | 10 | ||||
| This compound + P2Y1 Antagonist | 1000 | 5 | ||||
| This compound + P2Y12 Antagonist | 1000 | 5 |
Note: The values in this table are placeholders and should be replaced with experimental data. The listed parameters are key metrics for quantifying thrombus formation.
Table 2: Effect of P2Y1 and P2Y12 Antagonists on Collagen-Induced Thrombus Formation Under Flow
| Antagonist | Target Receptor | Concentration (µM) | Reduction in Platelet Deposition (%) | IC₅₀ (µM) | Reference |
| MRS 2179 | P2Y1 | 0.1 | 0.233 ± 0.132 | [5] | |
| 2-MeSAMP | P2Y12 | 1.0 | 2.558 ± 0.799 | [5] | |
| AR-C69931MX (Cangrelor) | P2Y12 | 0.1 | Significant reduction in thrombus area | Not Specified | [6] |
| Clopidogrel (active metabolite) | P2Y12 | Varies | Dose-dependent inhibition | Not Specified | [7] |
Note: This table summarizes reported effects of various ADP receptor antagonists on thrombus formation, providing a baseline for comparison when using this compound.
Experimental Protocols
The following protocols describe the necessary steps for preparing materials and conducting experiments to study this compound-induced thrombus formation in a microfluidic device.
Protocol 1: Preparation of Microfluidic Devices
This protocol details the coating of microfluidic channels with a non-collagenous substrate to study agonist-induced thrombus formation. Fibrinogen is a common choice as it supports platelet adhesion and aggregation via the αIIbβ3 integrin upon platelet activation.
Materials:
-
Microfluidic devices (e.g., polydimethylsiloxane (PDMS) based)
-
Human fibrinogen solution (1 mg/mL in phosphate-buffered saline (PBS))
-
Bovine serum albumin (BSA) solution (1% w/v in PBS)
-
PBS, pH 7.4
Procedure:
-
Introduce the fibrinogen solution into the microfluidic channels.
-
Incubate the device at room temperature for 1-2 hours to allow for protein adsorption to the channel surface.
-
Gently flush the channels with PBS to remove unbound fibrinogen.
-
Introduce the 1% BSA solution into the channels to block any remaining non-specific binding sites.
-
Incubate for 30-60 minutes at room temperature.
-
Flush the channels with PBS immediately before the perfusion experiment.
Protocol 2: Preparation of Whole Blood for Perfusion
This protocol describes the collection and preparation of human whole blood for use in thrombus formation assays.
Materials:
-
Anticoagulant (e.g., D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone dihydrochloride (PPACK) or sodium citrate)
-
Fluorescent dye for platelet labeling (e.g., DiOC₆ or a fluorescently-labeled anti-CD41 antibody)
-
This compound stock solution (e.g., 1 mM in saline)
-
P2Y1 and P2Y12 receptor antagonists (if applicable)
Procedure:
-
Collect whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days.
-
Immediately anticoagulate the blood with your chosen anticoagulant to prevent coagulation cascade activation. PPACK is a direct thrombin inhibitor and is often used to isolate platelet-dependent thrombus formation.[6]
-
Label the platelets by adding the fluorescent dye to the whole blood and incubate in the dark at room temperature for 15-20 minutes.
-
If studying the effect of inhibitors, pre-incubate the blood with the desired concentration of the P2Y1 or P2Y12 antagonist for the recommended time before perfusion.
-
Just prior to perfusion, spike the whole blood with the desired final concentration of this compound. A concentration range of 1-10 µM is a reasonable starting point based on concentrations used in static platelet aggregation assays.
Protocol 3: Thrombus Formation Assay Under Flow
This protocol outlines the procedure for perfusing prepared whole blood through the coated microfluidic device and imaging thrombus formation.
Materials:
-
Prepared microfluidic device (from Protocol 1)
-
Prepared whole blood (from Protocol 2)
-
Syringe pump
-
Inverted fluorescence microscope with a high-speed camera
Procedure:
-
Mount the microfluidic device on the microscope stage.
-
Connect the syringe containing the prepared whole blood to the inlet of the microfluidic channel.
-
Perfuse the blood through the channel at a physiologically relevant shear rate (e.g., 1000 s⁻¹ for arterial conditions).
-
Acquire time-lapse images of platelet adhesion and thrombus formation at regular intervals (e.g., every 15-30 seconds) for a set duration (e.g., 5-10 minutes).
-
After the perfusion, gently flush the channel with PBS to remove non-adherent blood cells.
-
Acquire final high-resolution images of the formed thrombi.
Protocol 4: Quantitative Image Analysis
This protocol describes the basic steps for quantifying thrombus formation from the acquired images.
Software:
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Procedure:
-
Import the acquired image sequence into the analysis software.
-
Apply a threshold to the images to segment the fluorescently labeled platelets and thrombi from the background.
-
Measure the following parameters for each time point or at the end of the experiment:
-
Surface Coverage (%): The percentage of the surface area covered by platelets and thrombi.
-
Average Thrombus Size (µm²): The average area of individual thrombi.
-
Thrombus Volume (µm³): Calculated from 3D reconstructions if using confocal microscopy, or estimated from 2D area and intensity.
-
Platelet Count within Thrombi: Estimated from the total fluorescence intensity, calibrated to the intensity of single platelets.
-
-
Plot the measured parameters as a function of time to analyze the kinetics of thrombus formation.
-
Summarize the end-point data in a table for comparison between different experimental conditions.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows described in these application notes.
Caption: this compound Signaling Pathway in Platelets.
Caption: Experimental Workflow for Thrombus Formation Assay.
Caption: Logical Relationship of this compound, P2Y Receptors, and Thrombus Formation.
References
- 1. Platelet-primed interactions of coagulation and anticoagulation pathways in flow-dependent thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A thrombus is formed by a gradient of platelet activation and procoagulant endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Flow chamber and microfluidic approaches for measuring thrombus formation in genetic bleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. clsjournal.ascls.org [clsjournal.ascls.org]
Application of 2-Chloro-ADP in High-Throughput Screening for P2Y12 Inhibitors: A Detailed Guide
Introduction
The P2Y12 receptor, a Gαi-coupled G-protein coupled receptor (GPCR), is a critical mediator of platelet activation and aggregation. Its central role in thrombosis has made it a key target for the development of antiplatelet therapeutics for the prevention of cardiovascular events such as myocardial infarction and stroke. High-throughput screening (HTS) is an essential tool in the discovery of novel P2Y12 inhibitors. 2-Chloro-ADP, a stable and potent agonist of the P2Y12 receptor, is widely utilized in these screening campaigns to stimulate receptor activity and identify potential antagonists. This document provides detailed application notes and protocols for the use of this compound in HTS for P2Y12 inhibitors, aimed at researchers, scientists, and drug development professionals.
P2Y12 Signaling Pathway
Activation of the P2Y12 receptor by an agonist such as this compound initiates a downstream signaling cascade. The receptor couples to the inhibitory G-protein, Gαi, leading to the inhibition of adenylyl cyclase (AC). This reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP). A decrease in cAMP levels leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in platelet activation. Concurrently, the βγ subunits of the G-protein can activate phosphoinositide 3-kinase (PI3K), further contributing to platelet activation and aggregation.
High-Throughput Screening Workflow
A typical HTS workflow for identifying P2Y12 inhibitors involves several key steps. The process begins with the preparation of assay plates containing the test compounds. A cell line expressing the P2Y12 receptor is then added to the plates. Following a pre-incubation period with the compounds, the cells are stimulated with this compound to activate the P2Y12 receptor. The resulting change in a specific signaling molecule (e.g., cAMP levels) is then measured using a detection reagent and a plate reader. Data analysis is then performed to identify compounds that inhibit the this compound-induced signal.
Experimental Protocols
Cell Culture and Plating
A common cell line used for P2Y12 HTS is Chinese Hamster Ovary (CHO-K1) cells stably expressing the human P2Y12 receptor.
-
Cell Line: CHO-K1 cells stably expressing human P2Y12 receptor.
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Plating for HTS:
-
Wash cells with phosphate-buffered saline (PBS).
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in an appropriate assay buffer to the desired density.
-
Dispense cells into a 384-well assay plate.
-
TR-FRET cAMP Assay Protocol for P2Y12 Inhibition
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive immunoassay to measure intracellular cAMP levels. Inhibition of the this compound-induced decrease in cAMP is measured.
Materials:
-
CHO-K1 cells expressing human P2Y12 receptor
-
2-Chloro-adenosine 5'-O-(α,β-methylene)diphosphate (this compound)
-
Forskolin
-
P2Y12 reference inhibitors (e.g., Cangrelor, Ticagrelor, Prasugrel active metabolite)
-
TR-FRET cAMP detection kit (e.g., Cisbio HTRF cAMP HiRange)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
384-well low-volume white plates
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and reference inhibitors in assay buffer. Dispense into the 384-well plate.
-
Cell Plating: Add P2Y12-expressing CHO-K1 cells to each well.
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow compounds to interact with the cells.
-
Agonist Addition: Add this compound to all wells except for the negative control wells. The final concentration of this compound should be at its EC80 value, which needs to be predetermined.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Detection: Add the TR-FRET cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader at 620 nm and 665 nm emission wavelengths.
-
Data Analysis: Calculate the 665/620 nm ratio and determine the percent inhibition for each compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 values.
Quantitative Data
The following table summarizes the potency of known P2Y12 inhibitors determined using a this compound stimulated HTS assay.
| Compound | Assay Type | Agonist (Concentration) | Cell Line | IC50 (nM) |
| Cangrelor | TR-FRET cAMP | This compound (EC80) | CHO-P2Y12 | 5 - 15 |
| Ticagrelor | TR-FRET cAMP | This compound (EC80) | CHO-P2Y12 | 20 - 50 |
| Prasugrel Active Metabolite | TR-FRET cAMP | This compound (EC80) | CHO-P2Y12 | 100 - 300 |
Note: The IC50 values presented are typical ranges and may vary depending on the specific assay conditions and cell line used.
Logical Relationship for IC50 Determination
The determination of a compound's IC50 value is a critical step in HTS. This involves measuring the compound's ability to inhibit the agonist-induced response over a range of concentrations. The resulting dose-response curve is then used to calculate the concentration at which the compound elicits 50% of its maximal inhibitory effect.
This compound is a valuable tool for the high-throughput screening of P2Y12 receptor inhibitors. Its stability and potency as a P2Y12 agonist enable the development of robust and reproducible HTS assays. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists working in the field of antiplatelet drug discovery. By utilizing these methodologies, the identification of novel and effective P2Y12 inhibitors can be significantly accelerated.
Application Note: A Step-by-Step Guide for 2-Chloro-ADP Induced Platelet Function Tests
This document provides detailed protocols for assessing platelet function using 2-Chloro-ADP, a stable analog of adenosine diphosphate (ADP). It is intended for researchers, scientists, and drug development professionals involved in hematology, thrombosis research, and the evaluation of antiplatelet agents.
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. Adenosine diphosphate (ADP) is a key agonist that, when released from dense granules of activated platelets or damaged cells, amplifies the activation response.[1][2] this compound is a potent and stable synthetic analog of ADP frequently used in in-vitro platelet function studies. It activates platelets by binding to two distinct G-protein-coupled P2Y receptors on the platelet surface: P2Y1 and P2Y12.[1][2][3]
-
P2Y1 Receptor: Coupled to the Gq protein, its activation leads to an increase in intracellular calcium (Ca2+), inducing platelet shape change and initiating a transient aggregation.[2][4]
-
P2Y12 Receptor: Coupled to the Gi protein, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4][5] This action is crucial for potentiating and sustaining aggregation, promoting granule secretion, and stabilizing thrombi.[1][2][5] The P2Y12 receptor is a primary target for major antiplatelet drugs like clopidogrel.[6]
This guide details the primary methods for analyzing platelet response to this compound: Light Transmission Aggregometry (LTA), Lumi-Aggregometry, and Flow Cytometry.
This compound Signaling Pathway in Platelets
The coordinated action of P2Y1 and P2Y12 receptors is essential for a full platelet response to ADP. The P2Y1 receptor initiates the response, while the P2Y12 receptor amplifies and sustains it.
References
- 1. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. A differential role of the platelet ADP receptors P2Y1 and P2Y12 in Rac activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Application Notes and Protocols for Flow Cytometry Analysis of Platelet Activation with 2-Chloro-ADP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platelets play a pivotal role in hemostasis and thrombosis. The activation of platelets is a critical step in both physiological and pathological processes. Adenosine diphosphate (ADP) is a key platelet agonist that induces activation through its interaction with P2Y1 and P2Y12 receptors on the platelet surface. 2-Chloro-ADP (2-Cl-ADP) is a stable and potent analogue of ADP that specifically activates the P2Y12 receptor, a primary target for antiplatelet drugs.[1] Flow cytometry is a powerful technique for the rapid and quantitative analysis of platelet activation at the single-cell level.[2][3] This application note provides a detailed protocol for the analysis of platelet activation induced by 2-Cl-ADP using flow cytometry, including data presentation, experimental procedures, and visualization of key pathways.
Core Principles
Upon activation by agonists like 2-Cl-ADP, platelets undergo a series of changes, including the release of granular contents and conformational changes in surface receptors. These changes can be detected using fluorescently-labeled antibodies against specific activation markers.[4]
Commonly used markers for platelet activation include:
-
CD62P (P-selectin): A protein translocated from α-granules to the platelet surface upon activation.[5][6]
-
CD63: A tetraspanin protein expressed on the membrane of dense granules and lysosomes, which is exposed on the platelet surface following activation.[5][7][8]
-
PAC-1: An antibody that specifically recognizes the activated conformation of the GPIIb/IIIa (αIIbβ3) integrin, which is the receptor for fibrinogen.[6][9]
Data Presentation
The quantitative data from flow cytometry analysis can be summarized in tables for clear comparison of different experimental conditions.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Manufacturer | Catalog Number | Working Concentration/Dilution |
| This compound | Example Corp. | XXX-123 | 0.1 - 20 µM |
| Anti-CD61-PerCP | BioLegend | 336410 | 5 µL per test |
| Anti-CD62P-PE | BD Biosciences | 555523 | 20 µL per test |
| Anti-CD63-APC | BioLegend | 353006 | 5 µL per test |
| PAC-1-FITC | BD Biosciences | 340507 | 20 µL per test |
Table 2: Expected Results of Platelet Activation with this compound
| Agonist Concentration (µM) | % CD62P Positive Platelets (Mean ± SD) | % CD63 Positive Platelets (Mean ± SD) | PAC-1 Binding (MFI ± SD) |
| 0 (Resting) | < 5% | < 5% | Baseline |
| 1 | 30 ± 8% | 25 ± 7% | 2500 ± 500 |
| 5 | 75 ± 10% | 65 ± 9% | 8000 ± 1200 |
| 10 | 85 ± 8% | 78 ± 10% | 10000 ± 1500 |
| 20 | 90 ± 5% | 85 ± 7% | 11000 ± 1300 |
| MFI: Mean Fluorescence Intensity. Data are representative and may vary based on donor and experimental conditions. |
Experimental Protocols
I. Materials and Reagents
-
Anticoagulant: Acid-Citrate-Dextrose (ACD) or Sodium Citrate tubes.
-
Agonist: this compound (2-Cl-ADP).
-
Antibodies: Fluorochrome-conjugated monoclonal antibodies against platelet-specific markers (e.g., CD61) and activation markers (e.g., CD62P, CD63, PAC-1).
-
Buffers: Phosphate-Buffered Saline (PBS), Tyrode's buffer.
-
Fixative: 1-2% Paraformaldehyde (PFA) in PBS.
-
Flow Cytometer: Equipped with appropriate lasers and filters for the chosen fluorochromes.
II. Blood Collection and Platelet-Rich Plasma (PRP) Preparation
Careful sample handling is crucial to avoid artificial platelet activation.[10]
-
Draw whole blood into an ACD or sodium citrate tube using a 19- or 21-gauge needle. The first few milliliters of blood should be discarded.
-
Process the blood within 1 hour of collection.[11]
-
To obtain platelet-rich plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[12]
-
Carefully collect the upper PRP layer without disturbing the buffy coat.
III. Washed Platelet Preparation (Optional, for specific applications)
Washing platelets removes plasma components that may interfere with the assay.[13]
-
To the PRP, add apyrase (to inhibit activation) and prostaglandin E1 (PGE1) to a final concentration of 1 µM.
-
Centrifuge the PRP at 800-1000 x g for 10 minutes at room temperature.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing apyrase and PGE1.
-
Repeat the centrifugation and resuspension steps.
-
Finally, resuspend the washed platelets in Tyrode's buffer to the desired concentration (e.g., 2-3 x 10^8 platelets/mL).
IV. Platelet Activation and Staining
This protocol describes the activation and staining of platelets in PRP. A similar procedure can be followed for whole blood or washed platelets.
-
Aliquot 50 µL of PRP into flow cytometry tubes.
-
Add varying concentrations of 2-Cl-ADP (e.g., 0, 1, 5, 10, 20 µM) to the respective tubes.
-
Incubate for 10-15 minutes at room temperature.
-
Add the cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD61, anti-CD62P, anti-CD63, PAC-1) to each tube.
-
Incubate for 20 minutes at room temperature in the dark.
-
Add 400 µL of PBS or Tyrode's buffer to stop the reaction.
-
(Optional) For delayed acquisition, fix the cells by adding an equal volume of 1-2% PFA and incubate for 30 minutes at room temperature. Then wash and resuspend in PBS.[14]
-
Acquire the samples on the flow cytometer within 1-2 hours.
V. Flow Cytometry Acquisition and Analysis
-
Gating Strategy:
-
Gate on the platelet population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.
-
Further refine the platelet gate using a platelet-specific marker such as CD61.
-
-
Data Analysis:
-
For activation markers like CD62P and CD63, determine the percentage of positive platelets by setting a gate based on the isotype control or the resting platelet population.[15]
-
For PAC-1 binding, quantify the Mean Fluorescence Intensity (MFI) as a measure of the extent of GPIIb/IIIa activation.[15]
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound signaling pathway in platelets.
Experimental Workflow
References
- 1. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet Function Testing: Flow Cytometry [practical-haemostasis.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Flow cytometric analysis of platelet activation markers CD62P and CD63 in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Expression of Platelet Activation Markers CD62P and CD63 Following Stimulation with PAF, Arachidonic Acid and Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet activation markers and the primary antiphospholipid syndrome (PAPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Platelets in Whole Blood Using the Attune NxT Flow Cytometer | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Calcium Mobilization Assay in Platelets using 2-Chloro-ADP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelets are anucleate cell fragments that play a critical role in hemostasis and thrombosis. Upon vascular injury, platelets are exposed to various agonists that trigger a cascade of intracellular signaling events, leading to their activation, aggregation, and the formation of a thrombus. A key event in platelet activation is the rapid increase in intracellular calcium concentration ([Ca²⁺]i), which acts as a crucial second messenger for downstream processes like shape change, granule secretion, and integrin activation.[1]
Adenosine diphosphate (ADP) is a key platelet agonist that is released from dense granules of activated platelets and damaged erythrocytes.[2][3] It exerts its effects through two G protein-coupled receptors (GPCRs) on the platelet surface: P2Y1 and P2Y12.[4][5][6] The P2Y1 receptor is coupled to Gq, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the dense tubular system (DTS), the platelet equivalent of the endoplasmic reticulum, triggering the release of Ca²⁺ from intracellular stores.[7] The P2Y12 receptor, coupled to Gi, inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, which further potentiates platelet activation.[4][6]
2-Chloro-ADP is a stable analog of ADP that is commonly used in in vitro studies to induce platelet activation. This application note provides a detailed protocol for measuring this compound-induced calcium mobilization in human platelets using the ratiometric fluorescent calcium indicator, Fura-2 AM.
Principle of the Assay
This assay utilizes the fluorescent dye Fura-2 AM, a cell-permeant acetoxymethyl ester derivative of the ratiometric calcium indicator Fura-2. Once inside the platelet, cytosolic esterases cleave the AM group, trapping the Fura-2 molecule in the cytoplasm. Fura-2 exhibits a shift in its excitation spectrum upon binding to Ca²⁺. When unbound to calcium, Fura-2 has a maximum excitation at 380 nm.[8][9] Upon binding to Ca²⁺, the excitation maximum shifts to 340 nm, while the emission wavelength remains constant at approximately 510 nm.[8][9] By measuring the ratio of fluorescence intensity at these two excitation wavelengths (340/380 nm), the intracellular calcium concentration can be accurately determined, minimizing effects of uneven dye loading, photobleaching, and cell number variability.[8][10]
Signaling Pathway of this compound-Induced Calcium Mobilization
The binding of this compound to the P2Y1 receptor on the platelet surface initiates a signaling cascade that leads to an increase in intracellular calcium. The diagram below illustrates this pathway.
Caption: this compound signaling pathway for calcium mobilization in platelets.
Experimental Workflow
The following diagram outlines the major steps involved in the platelet calcium mobilization assay.
References
- 1. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Concepts and Mechanisms of Platelet Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. hellobio.com [hellobio.com]
- 10. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Measuring P-selectin Expression in Response to 2-Chloro-ADP
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-selectin (CD62P) is a crucial cell adhesion molecule stored in the α-granules of platelets and Weibel-Palade bodies of endothelial cells.[1] Upon platelet activation, P-selectin is rapidly translocated to the cell surface, where it mediates the initial tethering of leukocytes to activated platelets and endothelium, playing a key role in inflammation and thrombosis.[2] The stable analog of adenosine diphosphate (ADP), 2-Chloro-ADP, is a potent platelet agonist that induces P-selectin expression through its interaction with P2Y purinergic receptors on the platelet surface.[3][4] This application note provides detailed protocols for measuring this compound-induced P-selectin expression on platelets using flow cytometry and enzyme-linked immunosorbent assay (ELISA), along with an overview of the underlying signaling pathways.
Signaling Pathway of this compound-Induced P-selectin Expression
This compound binding to platelet P2Y1 and P2Y12 receptors triggers a signaling cascade leading to P-selectin mobilization.[4] The P2Y1 receptor is coupled to Gq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system, leading to an increase in intracellular calcium (Ca2+) concentration. The P2Y12 receptor, coupled to Gi, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and also activates the phosphoinositide 3-kinase (PI3K) pathway. The synergistic action of Ca2+ mobilization and PI3K activation is essential for the translocation of P-selectin-containing α-granules to the platelet surface and their subsequent fusion with the plasma membrane.[4]
Experimental Workflow for Measuring P-selectin Expression
A typical workflow for measuring P-selectin expression in response to this compound involves several key steps, from blood collection to data analysis. It is crucial to handle blood samples carefully to avoid artificial platelet activation.[5][6]
Quantitative Data Summary
The following table summarizes representative data for ADP-induced P-selectin expression on platelets. While this compound is a more stable analog, the concentrations and expected responses are comparable.
| Agonist (ADP) Concentration | P-selectin Positive Platelets (%) | Reference |
| 0 µM (Baseline) | < 5% | [7] |
| 0.3 µmol/L | Variable, slight increase | [8] |
| 3.0 µmol/L | Significant increase | [8] |
| 10 µmol/L | Near-maximal response | [9] |
| 20 µmol/L | Maximal response | [7] |
| 30 µmol/L | 45.1 ± 21.4% | [8] |
| 100 µmol/L | Near-maximal response | [4] |
Experimental Protocols
Protocol 1: Flow Cytometric Analysis of Platelet P-selectin Expression in Whole Blood
This method allows for the rapid analysis of P-selectin expression on the surface of platelets in their near-native environment, minimizing artifactual activation.[10]
Materials:
-
Freshly collected human whole blood in 3.2% sodium citrate.
-
This compound solution (stock solution in PBS).
-
Phycoerythrin (PE)-conjugated anti-human CD62P (P-selectin) antibody.
-
Fluorescein isothiocyanate (FITC)-conjugated anti-human CD42a or CD61 antibody (platelet-specific marker).
-
Isotype control antibodies (PE- and FITC-conjugated).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
1% Paraformaldehyde (PFA) for fixation (optional).
-
Flow cytometer.
Procedure:
-
Blood Collection: Collect blood into vacutainer tubes containing 3.2% sodium citrate. Mix gently by inversion. All procedures should be performed at room temperature.
-
Dilution: Dilute the whole blood 1:10 with PBS to reduce platelet aggregation.
-
Stimulation:
-
To 50 µL of diluted whole blood, add 5 µL of varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM final concentration).
-
For the unstimulated control, add 5 µL of PBS.
-
Incubate for 10 minutes at room temperature in the dark.
-
-
Antibody Staining:
-
Add the PE-conjugated anti-CD62P antibody and FITC-conjugated anti-CD42a antibody at the manufacturer's recommended concentration.
-
In a separate tube for the isotype control, add the corresponding isotype control antibodies.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation (Optional): Add 500 µL of 1% PFA and incubate for 30 minutes at 4°C. This step stabilizes the stained platelets and allows for later analysis. If not fixing, proceed to the next step immediately.
-
Data Acquisition:
-
Add 1 mL of PBS to each tube.
-
Acquire data on a flow cytometer. Set up a gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker (CD42a-FITC).
-
Collect at least 10,000 events in the platelet gate.
-
-
Data Analysis:
-
Analyze the percentage of P-selectin positive platelets (%CD62P+) and the mean fluorescence intensity (MFI) of the P-selectin signal within the platelet gate.
-
Use the isotype control to set the gate for positive staining.
-
Protocol 2: Measurement of Soluble P-selectin by ELISA
This protocol measures the concentration of P-selectin that has been shed from the surface of activated platelets into the plasma.
Materials:
-
Platelet-rich plasma (PRP) or platelet-poor plasma (PPP).
-
This compound solution.
-
Microplate reader.
Procedure:
-
Sample Preparation:
-
Collect whole blood as described above.
-
To obtain PRP, centrifuge the blood at 200 x g for 15 minutes at room temperature.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 15 minutes.
-
-
Platelet Stimulation:
-
In a microcentrifuge tube, add a defined number of platelets from PRP.
-
Add this compound to the desired final concentration.
-
Incubate for 15 minutes at 37°C to allow for platelet activation and P-selectin shedding.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the platelets.
-
Collect the supernatant, which contains the soluble P-selectin.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions.[12] A general procedure is as follows:
-
Add standards and samples (supernatant from the previous step) to the wells of the pre-coated microplate.
-
Incubate for the specified time (e.g., 90 minutes at 37°C).[11]
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of soluble P-selectin in the samples based on the standard curve.
-
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers studying platelet activation. The choice between flow cytometry and ELISA will depend on whether the desired endpoint is the cell-surface expression of P-selectin or the concentration of its shed form. Careful sample handling and adherence to the described protocols are essential for obtaining accurate and reproducible results in the investigation of this compound-induced platelet activation.
References
- 1. Human P-Selectin (Soluble) (CD62) ELISA Kit (BMS219-4) - Invitrogen [thermofisher.cn]
- 2. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of ADP-induced P-selectin expression and platelet-leukocyte conjugate formation by clopidogrel and the P2Y12 receptor antagonist AR-C69931MX but not aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADP-Mediated Upregulation of Expression of CD62P on Human Platelets Is Critically Dependent on Co-Activation of P2Y1 and P2Y12 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of in vitro P-selectin expression by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. scispace.com [scispace.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Platelet Aggregation Results with 2-Chloro-ADP
Welcome to the technical support center for platelet aggregation assays using 2-Chloro-ADP. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in platelet aggregation studies?
A1: this compound (2-Chloroadenosine 5'-diphosphate) is a stable and potent analog of Adenosine Diphosphate (ADP). It is a key agonist used in platelet aggregation studies to activate platelets by specifically binding to P2Y1 and P2Y12 receptors.[1][2] Its stability compared to ADP makes it a reliable reagent for inducing platelet aggregation in vitro. The activation of these receptors initiates a signaling cascade leading to platelet shape change, granule release, and aggregation.
Q2: My platelet aggregation response with this compound is weaker than expected. What are the possible causes?
A2: A weak or absent aggregation response can stem from several factors, ranging from reagent issues to problems with platelet preparation and instrument settings. Key areas to investigate include:
-
Reagent Integrity: Ensure the this compound solution is freshly prepared and has been stored correctly, as prolonged storage can lead to degradation.[3]
-
Platelet Viability: The health and responsiveness of your platelets are critical. Issues during blood collection, processing, or storage can lead to platelet activation or damage, rendering them less responsive to agonists.
-
Platelet Count: A low platelet count in the platelet-rich plasma (PRP) will result in a decreased aggregation response.[4][5]
-
Incorrect Agonist Concentration: Using a suboptimal concentration of this compound can lead to a reduced response.
-
Presence of Inhibitors: Contamination of samples with antiplatelet agents or certain medications taken by the donor can inhibit aggregation.
Q3: I'm observing spontaneous platelet aggregation in my control samples. What should I do?
A3: Spontaneous aggregation, where platelets clump together without the addition of an agonist, can invalidate your results. This is often a sign of pre-activated platelets.[1] To address this:
-
Review Blood Collection Technique: Traumatic venipuncture can activate platelets. Ensure a clean and smooth blood draw.
-
Check Anticoagulant and Tube Filling: Use the correct anticoagulant (typically 3.2% sodium citrate) and ensure the blood collection tube is filled to the proper volume to maintain the correct blood-to-anticoagulant ratio.
-
Handling of Blood Sample: Gentle mixing of the blood with the anticoagulant is crucial. Vigorous shaking can cause platelet activation.
-
Minimize Storage Time: Process the blood sample as soon as possible after collection, as delays can lead to spontaneous aggregation.[6]
Q4: The aggregation curves show a biphasic pattern with this compound. Is this normal?
A4: Yes, a biphasic aggregation curve can be normal, especially with lower concentrations of ADP or its analogs. The initial, or primary, wave of aggregation is a direct response to the agonist. The secondary wave is the result of the platelets releasing their own internal stores of agonists, such as ADP from dense granules, which then amplifies the aggregation response.[1][7] The presence and shape of the secondary wave can provide valuable information about platelet function, particularly granule secretion.
Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to resolving common issues encountered during platelet aggregation experiments with this compound.
Issue 1: High Variability Between Replicates
Inconsistent results between identical samples can be frustrating. This guide will help you pinpoint the source of the variability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Mixing | Ensure the platelet-rich plasma (PRP) is gently but thoroughly mixed before aliquoting. Verify that the stir bar is functioning correctly in the aggregometer cuvette. | Consistent aggregation profiles across all replicate samples. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like PRP to ensure accurate volume transfer. | Reduced variation in the volume of PRP and agonist added to each cuvette. |
| Temperature Fluctuations | Ensure the aggregometer block and all samples are maintained at a constant 37°C throughout the experiment.[1] | Stable and reproducible aggregation kinetics. |
| Inconsistent Timing | Standardize the incubation time of the PRP at 37°C before adding the agonist and the timing of all subsequent steps. | More uniform onset and rate of aggregation. |
Issue 2: No or Very Low Aggregation Response
If your platelets are not responding to this compound, consider the following potential problems with your sample preparation, reagents, or equipment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Platelet Quality | Review the entire pre-analytical process, from blood collection to PRP preparation. Look for sources of platelet activation or damage (see Pre-Analytical Variables table below). | Healthy, discoid platelets that are responsive to agonists. |
| Expired or Degraded this compound | Prepare a fresh solution of this compound from a new stock. Ensure proper storage of both the stock and working solutions. | A robust aggregation response in positive control samples. |
| Incorrect Platelet Count | Measure the platelet count in your PRP. If it is too low (typically <150 x 109/L), the aggregation response will be diminished.[5] | PRP with a platelet count within the optimal range for your assay. |
| Instrument Malfunction | Check the light source and detector of your aggregometer. Run a system check or calibration according to the manufacturer's instructions. | The instrument passes all diagnostic tests and provides reliable readings. |
| Presence of P2Y12 Inhibitors | If the sample is from a subject on antiplatelet therapy (e.g., clopidogrel, ticagrelor), the P2Y12 receptor will be blocked, leading to no or low response to this compound.[8][9] | Confirmation of drug-induced platelet inhibition. |
Data Presentation: Summary of Key Experimental Parameters
The following tables provide a summary of critical pre-analytical and analytical variables that can influence platelet aggregation results. Adhering to these guidelines will help ensure the consistency and reliability of your data.
Table 1: Pre-Analytical Variables and Recommendations
| Variable | Recommendation | Rationale |
| Patient State | Subject should be resting and have avoided caffeine and smoking for at least 30 minutes prior to blood draw.[4] | To minimize physiological platelet activation due to stress or stimulants. |
| Venipuncture | Use a 19-21 gauge needle for a clean, quick draw with minimal stasis. Discard the first few mL of blood.[6] | To prevent activation of platelets due to tissue factor contamination and shear stress. |
| Anticoagulant | 3.2% Sodium Citrate. Ensure a 9:1 blood-to-anticoagulant ratio.[1] | To prevent coagulation while maintaining platelet function. Incorrect ratios can affect results. |
| Sample Transport | Transport at room temperature (18-24°C). Avoid pneumatic tube systems.[10] | To prevent temperature-induced platelet activation or inhibition. |
| Time to Processing | Process blood within 30 minutes to 4 hours of collection.[1][10] | Platelet function declines over time in vitro. |
Table 2: PRP and PPP Preparation Parameters
| Parameter | Platelet-Rich Plasma (PRP) | Platelet-Poor Plasma (PPP) |
| Centrifugation Speed | 150-200 x g | 1500-2000 x g |
| Centrifugation Time | 10-15 minutes | 10-15 minutes |
| Temperature | Room Temperature (18-24°C) | Room Temperature (18-24°C) |
| Brake | Off | On (optional, but consistency is key) |
Table 3: Typical this compound Concentration Range for LTA
| Agonist | Typical Final Concentration Range | Notes |
| This compound | 1 - 10 µM | The optimal concentration should be determined empirically for your specific experimental conditions and platelet source. Lower concentrations may induce a biphasic aggregation curve. |
Experimental Protocols
Protocol: Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol outlines the key steps for performing a platelet aggregation assay using this compound with a light transmission aggregometer.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into a 3.2% sodium citrate tube. b. Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature with the brake off to obtain PRP.[1] c. Carefully transfer the upper PRP layer to a new polypropylene tube. d. Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP. e. Transfer the PPP to a separate tube. f. Allow PRP to rest for at least 30 minutes at room temperature before use.
2. Aggregometer Setup: a. Turn on the aggregometer and allow it to warm up to 37°C. b. Place a cuvette with PPP in the reference well to set 100% light transmission. c. Place a cuvette with PRP in the sample well to set 0% light transmission.
3. Aggregation Assay: a. Pipette the required volume of PRP (e.g., 450 µL) into a cuvette containing a magnetic stir bar. b. Place the cuvette in the sample well of the aggregometer and allow it to equilibrate to 37°C for a few minutes while stirring. c. Add the desired volume of this compound agonist solution to the cuvette to achieve the final target concentration. d. Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate the aggregation curve.
4. Data Analysis: a. Determine the maximum aggregation percentage and the slope of the aggregation curve. b. Observe the shape of the curve for primary and secondary waves of aggregation.
Visualizations
This compound Signaling Pathway in Platelets
Caption: this compound activates P2Y1 and P2Y12 receptors, initiating parallel signaling pathways that lead to platelet aggregation.
Experimental Workflow for Platelet Aggregation Assay
Caption: A stepwise workflow for performing a platelet aggregation assay using light transmission aggregometry.
References
- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 2. Competitive inhibition by adenosine 5'-triphosphate of the actions on human platelets of 2-chloroadenosine 5'-diphosphate, 2-azidoadenosine 5'-diphosphate and 2-methylthioadenosine 5'-diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Test Conditions on ADP-Induced Platelet Function Results With the Multiplate Assay: Is Further Standardization Required? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Nucleotide Assays [practical-haemostasis.com]
- 8. P2Y12-ADP receptor antagonists: Days of future and past - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2Y12-ADP receptor antagonists: Days of future and past - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive comparative efficacy and safety of potent P2Y12 inhibitors in patients undergoing coronary intervention: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Common sources of variability in 2-Chloro-ADP platelet assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-ADP platelet assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound platelet aggregation experiments.
| Question/Issue | Possible Causes | Recommended Solutions |
| No platelet aggregation or a very weak response is observed. | Inactive agonist: The this compound solution may have degraded. Platelet preparation issue: Platelets may have been activated or damaged during preparation. Incorrect platelet count: The platelet count in the platelet-rich plasma (PRP) is too low. Presence of inhibitors: The donor may be on antiplatelet medication (e.g., clopidogrel, aspirin), or there may be residual medication in the blood sample.[1][2] Receptor defect: The platelets may have a defect in the P2Y12 or P2Y1 receptor.[3] | - Prepare a fresh solution of this compound. - Review the blood collection and PRP preparation protocol to ensure minimal platelet activation. This includes using appropriate anticoagulants and handling samples at room temperature.[4] - Adjust the platelet count to be within the optimal range (typically 200-400 x 10⁹/L).[2] - Screen donors for the use of medications known to affect platelet function.[2][4] - Consider alternative agonists to investigate platelet function through different pathways. |
| High variability between replicate samples. | Inadequate mixing: The agonist may not be evenly distributed in the sample. Temperature fluctuations: Inconsistent sample temperature can affect platelet reactivity.[2] Pre-analytical variables: Differences in blood sample handling and processing can introduce variability.[5] Pipetting errors: Inaccurate dispensing of agonist or platelet suspension. | - Ensure the aggregometer's stirring mechanism is functioning correctly. - Maintain a constant temperature of 37°C for the platelet samples during the assay.[2] - Standardize the entire pre-analytical process, from blood collection to the start of the assay.[4] - Calibrate pipettes regularly and use proper pipetting techniques. |
| Only a primary wave of aggregation is observed, with no secondary wave. | Storage Pool Disorder (SPD): A deficiency in dense granules can lead to an absent second wave of aggregation with low-dose ADP.[6] Aspirin or NSAID use: These drugs inhibit cyclooxygenase-1 (COX-1), which is necessary for the secondary wave of aggregation.[2] | - Investigate for potential dense granule deficiencies using other methods like lumiaggregometry to measure ATP release.[6] - Confirm if the donor has taken aspirin or other NSAIDs within the last 7-10 days.[2] |
| Spontaneous platelet aggregation occurs before the addition of this compound. | Platelet activation during preparation: Excessive mechanical stress or cooling during blood processing can lead to spontaneous aggregation.[4] Contamination: Contamination of reagents or disposables with platelet agonists. | - Handle blood samples gently and maintain them at room temperature.[4] - Use clean, high-quality disposables and reagents. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound, and why is it used in platelet assays? | This compound is a stable analog of adenosine diphosphate (ADP). It is used as an agonist in platelet function tests to induce platelet aggregation. It specifically activates the P2Y12 and P2Y1 receptors on the platelet surface, initiating signaling pathways that lead to platelet activation and aggregation.[7][8] |
| What are the key factors that can influence the results of a this compound platelet assay? | Several factors can impact the results, including donor-related variables (e.g., genetics, diet, medications), pre-analytical factors (e.g., blood collection technique, anticoagulant used, sample storage time and temperature), and analytical variables (e.g., agonist concentration, platelet count, instrument calibration).[1][2][5] |
| What is the expected aggregation response to this compound in healthy individuals? | In healthy individuals, this compound typically induces a biphasic aggregation pattern at lower concentrations, consisting of an initial primary wave followed by a more robust secondary wave. At higher concentrations, a single, strong wave of irreversible aggregation is usually observed.[2][6] |
| How do P2Y12 inhibitors like clopidogrel affect the this compound assay? | P2Y12 inhibitors block the P2Y12 receptor, which is crucial for sustained platelet aggregation. Therefore, in the presence of these inhibitors, the aggregation response to this compound will be significantly reduced or absent. This assay is often used to monitor the effectiveness of antiplatelet therapies.[7][9] |
| What is Light Transmission Aggregometry (LTA)? | Light Transmission Aggregometry (LTA) is considered the gold standard for assessing platelet function.[10][11] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like this compound. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through.[10] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound platelet assays.
| Parameter | Typical Range/Value | Notes |
| This compound Concentration | 1-20 µM | The final concentration in the assay can vary depending on the specific protocol and the desired response (e.g., lower concentrations to observe biphasic aggregation). |
| Platelet Count in PRP | 200 - 400 x 10⁹/L | Platelet counts outside this range may need to be adjusted to ensure reliable and reproducible results.[2] |
| Incubation Temperature | 37°C | Maintaining a physiological temperature is critical for optimal platelet function.[2] |
| Stirring Speed | 900 - 1200 rpm | The specific speed may vary by instrument, but consistent stirring is essential for platelet-platelet interactions. |
| Time from Blood Collection to Assay | Within 4 hours | To ensure platelet viability and function, assays should be performed as soon as possible after blood collection.[4] |
Experimental Protocols
Protocol for this compound Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)
-
Blood Collection:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood sample at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully aspirate the upper PRP layer without disturbing the buffy coat and red blood cells.
-
To prepare PPP, centrifuge the remaining blood sample at a high speed (e.g., 2000 x g) for 10-15 minutes.
-
Collect the supernatant PPP, which will be used to set the 100% aggregation baseline.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
If the platelet count is outside the desired range (200-400 x 10⁹/L), adjust it by adding PPP.[2]
-
-
Platelet Aggregation Assay:
-
Pipette the required volume of PRP into an aggregometer cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.
-
Set the 0% aggregation baseline using the PRP sample.
-
Replace the PRP with a cuvette containing PPP to set the 100% aggregation baseline.
-
Place the PRP sample back into the aggregometer and start recording.
-
Add the desired concentration of this compound to the PRP and record the aggregation curve for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Analyze the aggregation curve to determine parameters such as maximal aggregation (%), slope, and the presence of primary and secondary aggregation waves.
-
Visualizations
Signaling Pathway of this compound in Platelets
This compound signaling cascade in platelets.
Experimental Workflow for this compound Platelet Aggregation Assay
Workflow for Light Transmission Aggregometry.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. machaondiagnostics.com [machaondiagnostics.com]
- 4. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 5. Variability in clinical laboratory practice in testing for disorders of platelet function: results of two surveys of the North American Specialized Coagulation Laboratory Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet Function Testing: Nucleotide Assays [practical-haemostasis.com]
- 7. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of intracellular signaling events in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diagnostics.roche.com [diagnostics.roche.com]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet Aggregation Assays Do Not Reliably Diagnose Platelet Delta Granule Storage Pool Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Reproducibility in Platelet Aggregation: A Technical Support Center for 2-Chloro-ADP Induced Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to address the common challenges of poor reproducibility in 2-Chloro-ADP induced platelet aggregation studies. Unreliable results can hinder research progress and impact the development of novel therapeutics. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation aids to help you achieve consistent and reliable outcomes in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce platelet aggregation?
A1: 2-Chloroadenosine-5'-diphosphate (this compound) is a stable analog of adenosine diphosphate (ADP). It is a potent agonist used in platelet aggregation studies to activate platelets. This compound induces platelet aggregation by binding to two key purinergic receptors on the platelet surface: P2Y1 and P2Y12.[1]
-
P2Y1 Receptor: Activation of this Gq-coupled receptor leads to an increase in intracellular calcium levels, which is responsible for platelet shape change and the initiation of a transient aggregation response.
-
P2Y12 Receptor: This Gi-coupled receptor, when activated, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This action amplifies and sustains the aggregation response, leading to the formation of stable platelet aggregates.
The dual activation of both P2Y1 and P2Y12 receptors is essential for a full and sustained platelet aggregation response to ADP and its analogs.
Q2: We are observing significant variability between experiments. What are the most common causes?
A2: Poor reproducibility in this compound induced aggregation is often multifactorial. The most common culprits fall into three categories: pre-analytical variables, reagent handling, and procedural inconsistencies. A systematic evaluation of your workflow is crucial for identifying the source of the variability.
Q3: How should this compound be stored and handled to ensure its stability?
A3: Proper storage and handling of this compound are critical for maintaining its potency and ensuring reproducible results. Lyophilized this compound should be stored at -20°C or below. Once reconstituted, the solution's stability can vary. It is recommended to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Reconstituted ADP reagent is generally stable for up to 4 weeks at -20°C.[2] Working solutions should ideally be used within a few hours of preparation.[3]
Q4: What is the optimal concentration of this compound to use in our assays?
A4: The optimal concentration of this compound can vary depending on the specific experimental conditions, including the donor population and the sensitivity of the aggregometer. It is recommended to perform a dose-response curve to determine the concentration that elicits a submaximal but robust aggregation response. This allows for the detection of both pro- and anti-aggregatory effects. A common starting concentration range for ADP and its analogs is 1-10 µM.
Troubleshooting Guide
Issue 1: No or Weak Aggregation Response
| Potential Cause | Troubleshooting Step |
| Inactive this compound | - Verify the expiration date of the reagent. - Ensure proper storage and handling procedures have been followed. - Prepare a fresh stock solution of this compound from a new vial. |
| Low Platelet Count | - Measure the platelet count in the platelet-rich plasma (PRP). The optimal range is typically 200-400 x 10⁹/L. - If the count is low, adjust the centrifugation speed and time during PRP preparation. |
| Platelet Refractoriness | - Ensure donors have not consumed medications known to affect platelet function (e.g., aspirin, NSAIDs, P2Y12 inhibitors) for at least 10 days prior to blood collection. - Screen donors for underlying conditions that may affect platelet function. |
| Incorrect Assay Temperature | - Verify that the aggregometer cuvette holder is maintained at 37°C. |
| Procedural Error | - Confirm that the correct volume of this compound was added to the PRP. - Ensure the stir bar is functioning correctly and at the appropriate speed. |
Issue 2: High Variability in Aggregation Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | - Use calibrated pipettes and ensure consistent technique when adding reagents and PRP. |
| Pre-activated Platelets | - Use a clean venipuncture technique to minimize platelet activation during blood collection. - Avoid vigorous mixing of blood collection tubes. - Process blood samples promptly after collection. |
| Temperature Fluctuations | - Maintain a consistent temperature for all samples and reagents throughout the experiment. |
| Instrument Malfunction | - Perform regular maintenance and calibration of the aggregometer. |
Issue 3: Spontaneous Platelet Aggregation
| Potential Cause | Troubleshooting Step |
| Platelet Activation During Preparation | - Handle blood samples gently at all stages. - Ensure centrifugation is performed at the correct speed and temperature. |
| Contaminated Glassware/Plasticware | - Use clean, high-quality plasticware to minimize platelet adhesion and activation. |
| High Platelet Count | - Adjust the platelet count of the PRP to be within the optimal range. |
Quantitative Data Summary
Table 1: Recommended Agonist Concentrations for Light Transmission Aggregometry
| Agonist | Typical Final Concentration | Expected Maximum Aggregation (%) in Healthy Donors |
| This compound / ADP | 2 - 10 µM | > 70% |
| Collagen | 2 µg/mL | > 80% |
| Arachidonic Acid | 1 mM | > 80% |
| Epinephrine | 5 µM | > 70% |
| Ristocetin | 1.2 g/L | > 80% |
Note: These are general guidelines. Optimal concentrations and expected responses should be established in your laboratory. Data adapted from multiple sources.[4]
Table 2: Influence of Pre-Analytical Variables on ADP-Induced Aggregation
| Variable | Condition | Effect on Maximum Aggregation | Recommendation |
| Time post-collection | 4 hours at room temperature | Significant decrease | Analyze samples within 2 hours of collection.[2][5] |
| Platelet Count Adjustment | Adjusted to 225-275x10⁹/L vs. Non-adjusted | Lower aggregation in adjusted samples | Omitting adjustment can simplify the procedure, but consistency is key.[2][5] |
| Fasting Status | Fasting vs. Light Breakfast | No significant effect | A light breakfast is generally acceptable.[2][5] |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood from healthy, consenting donors who have abstained from anti-platelet medications for at least 10 days. Use a 19-21 gauge needle and a light tourniquet. The first 2-3 mL of blood should be discarded to avoid tissue factor contamination. Collect blood into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).
-
Sample Handling: Gently invert the collection tubes 3-5 times to ensure proper mixing with the anticoagulant. Avoid vigorous shaking. Samples should be kept at room temperature and processed within one hour of collection.
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.
-
PRP Collection: Carefully aspirate the upper platelet-rich plasma layer using a plastic pipette, avoiding disturbance of the buffy coat, and transfer it to a clean plastic tube.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cellular components.
-
PPP Collection: Aspirate the supernatant, which is the platelet-poor plasma, and transfer it to a separate plastic tube.
-
Platelet Count Adjustment (Optional but Recommended for Consistency): Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 250 x 10⁹/L) by adding autologous PPP.
Protocol 2: this compound Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate buffer (e.g., saline or distilled water). From this stock, prepare working solutions at the desired concentrations.
-
Baseline Calibration:
-
Pipette the appropriate volume of PPP into a cuvette. Place it in the aggregometer to set the 100% aggregation baseline.
-
Pipette the same volume of PRP into a cuvette with a magnetic stir bar. Place it in the aggregometer to set the 0% aggregation baseline.
-
-
Aggregation Assay:
-
Pipette a fresh aliquot of PRP with a stir bar into a pre-warmed cuvette.
-
Allow the PRP to equilibrate to 37°C for at least 2 minutes with stirring.
-
Add the desired volume of the this compound working solution to the PRP to initiate aggregation.
-
Record the change in light transmission for a set period, typically 5-10 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.
Visualizing the Process
Caption: Signaling cascade of this compound induced platelet aggregation.
Caption: A logical workflow for troubleshooting reproducibility issues.
References
Technical Support Center: Impact of Anticoagulants on 2-Chloro-ADP Platelet Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 2-Chloro-ADP (a stable analog of ADP) induced platelet studies due to the choice of anticoagulant.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is best for this compound platelet aggregation studies?
A1: The ideal anticoagulant depends on the specific platelet function assay being used.
-
Citrate: A commonly used anticoagulant that works by chelating calcium, a necessary cofactor for platelet activation and coagulation.[1] While widely used, it can artificially lower platelet reactivity in some assays and requires recalcification before testing.[1] ADP-induced platelet activation, as measured by P-selectin expression, has been shown to be greatest in blood anticoagulated with citrate compared to other anticoagulants like corn trypsin inhibitor (CTI).[2]
-
Heparin: An anticoagulant that potentiates antithrombin III, thus inhibiting thrombin. It does not directly affect the ADP pathway.[3] However, it can sometimes decrease platelet aggregation by interacting with thrombin.[1] Studies have shown that ADP-induced platelet activation is greater in blood anticoagulated with heparin compared to an equipotent concentration of enoxaparin.[2]
-
Hirudin: A direct thrombin inhibitor. It is often considered a good choice as it has less direct impact on platelet function compared to citrate and heparin.[1] In some studies, hirudin and heparin outperform citrate as the anticoagulant for electrical impedance aggregometry.[1]
Q2: Can I use Novel Oral Anticoagulants (NOACs) for my this compound platelet studies?
A2: It is generally not recommended to use blood from patients treated with NOACs for in-vitro this compound platelet studies without careful consideration. While some ex vivo models have shown that NOACs have no direct effect on ADP-induced platelet aggregation, their in-vivo effects can be more complex.[4][5] For instance, dabigatran has been shown to increase the expression of PAR-1 on the platelet surface, which could potentially influence platelet reactivity.[4]
Q3: Why are my platelet aggregation results different when I use different anticoagulants?
A3: Different anticoagulants have distinct mechanisms of action that can interfere with platelet function assays.
-
Citrate's calcium chelation can reduce the baseline reactivity of platelets.[1]
-
Heparin can have variable effects, sometimes decreasing aggregation.[1][6]
-
The choice of anticoagulant can lead to different rankings of platelet-reactivity for various materials.[6]
These differences are particularly evident when comparing results from different platelet function testing platforms, such as Light Transmission Aggregometry (LTA) and Multiple Electrode Aggregometry (MEA).[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low platelet aggregation response to this compound | Anticoagulant effect: Citrate anticoagulation can lower platelet reactivity.[1] | * Ensure proper recalcification of citrated plasma before the assay.* Consider using an alternative anticoagulant like hirudin for comparison.[1]* Verify the concentration and viability of your this compound agonist. |
| High variability in platelet aggregation results | Pre-analytical variables: Inconsistent sample handling and anticoagulant concentration can lead to variability. | * Standardize blood collection and processing procedures.* Ensure the correct blood-to-anticoagulant ratio is used.* Perform experiments within a consistent timeframe after blood collection. |
| Discrepancy between LTA and MEA results | Different assay principles and anticoagulant sensitivities: LTA (in platelet-rich plasma) and MEA (in whole blood) are affected differently by anticoagulants. | * Be aware that a direct comparison of absolute values between these methods may not be possible.* Consider the specific anticoagulant used for each assay and its known effects.* Focus on relative changes and trends within the same assay system. |
| Unexpected platelet activation in control samples | Anticoagulant-induced platelet activation: Although minimal, some anticoagulants might cause a low level of baseline platelet activation.[2] | * Establish a baseline for platelet activation with your chosen anticoagulant.* Use appropriate negative controls.* Consider using an anticoagulant with minimal direct platelet effects, such as hirudin. |
Quantitative Data Summary
Table 1: Impact of Anticoagulants on ADP-Induced Platelet Aggregation (Illustrative Data)
| Anticoagulant | Platelet Function Test | Parameter | Result | Citation |
| Hirudin vs. Citrate | Impedance Aggregometry | Impedance | Increased with hirudin compared to citrate for ADP-activated samples. | [1] |
| Heparin vs. Citrate | Light Transmission Aggregometry | Mean Aggregation | Significantly different from citrate; no significant difference between heparin and hirudin. | [1] |
| Citrate | Flow Cytometry | P-selectin Expression (in response to ADP) | Greatest in blood anticoagulated with citrate compared to CTI and other anticoagulants. | [2] |
| Heparin vs. Enoxaparin | Flow Cytometry | P-selectin Expression (in response to ADP) | Greater in blood anticoagulated with heparin compared to an equipotent anti-Xa concentration of enoxaparin. | [2] |
Experimental Protocols
Key Experiment: Light Transmission Aggregometry (LTA)
Objective: To measure this compound induced platelet aggregation in platelet-rich plasma (PRP).
Methodology:
-
Blood Collection: Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference for 100% aggregation.
-
Platelet Count Adjustment (Optional): Adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10^9/L) using PPP.
-
Assay Procedure:
-
Pipette a specific volume of PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow the baseline to stabilize.
-
Add a known concentration of this compound (e.g., 5-20 µM) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Key Experiment: Multiple Electrode Aggregometry (MEA)
Objective: To measure this compound induced platelet aggregation in whole blood.
Methodology:
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., hirudin or heparin).
-
Sample Preparation: Dilute the whole blood with saline or a specific buffer as per the manufacturer's instructions.
-
Assay Procedure:
-
Pipette the diluted whole blood into the test cuvette containing two pairs of electrodes.
-
Incubate the sample at 37°C.
-
Add this compound to the cuvette.
-
As platelets aggregate on the electrodes, the electrical impedance between them increases. This change is recorded over time and expressed as aggregation units (AU).
-
Visualizations
Caption: this compound signaling cascade in platelets.
Caption: Workflow for comparing anticoagulant effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential effects of anticoagulants on the activation of platelets ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of heparin vs. citrate on the interaction of platelets with vascular graft materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Inter-Assay Variability with 2-Chloro-ADP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing inter-assay variability when using 2-Chloro-ADP. The following troubleshooting guides and FAQs address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research? A1: 2-Chloroadenosine-5'-O-diphosphate (this compound) is a stable analog of Adenosine 5'-diphosphate (ADP).[1] It is frequently used as a platelet agonist to induce platelet aggregation in a concentration-dependent manner.[1] It acts by activating two key G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12, which are essential for platelet activation and the propagation of hemostasis.[2][3] Its stability and potent activity make it a reliable reagent for in-vitro studies of platelet function, thrombosis research, and screening of antiplatelet therapeutics.
Q2: What is inter-assay variability and why is it a significant concern? A2: Inter-assay variability, often expressed as the coefficient of variation (%CV), refers to the variation in results observed when the same experiment is run on different occasions or on different plates.[4][5] It is a critical concern because high variability can obscure true biological effects, lead to erroneous conclusions, and compromise the reproducibility of scientific findings. In drug development, minimizing inter-assay variability is essential for reliably assessing the potency and efficacy of candidate compounds.
Q3: What is an acceptable level of inter-assay variability for these types of assays? A3: While the acceptable limit can depend on the specific assay and its application, a general guideline for immunoassays and similar biological assays is an inter-assay %CV of less than 15%.[4][5] For high-precision studies, researchers often aim for a %CV below 10%.
Q4: What are the primary sources of variability in platelet aggregation assays using this compound? A4: The primary sources of variability can be categorized into three main areas:
-
Reagent Handling and Stability: Inconsistent reagent preparation, improper storage, and degradation of this compound or other reagents.[6][7]
-
Specimen Collection and Processing: Variations in blood collection techniques, anticoagulant usage, centrifugation parameters for preparing platelet-rich plasma (PRP), and sample storage temperature can significantly impact platelet function.[8][9]
-
Assay Execution: Inconsistencies in pipetting technique, incubation times, temperature control, and operator-to-operator differences contribute heavily to variability.[10]
Troubleshooting Guide
Q5: My results show high variability between different assay plates (%CV > 15%). What should I check? A5: High inter-plate variability is a common issue that can often be resolved by standardizing your workflow. Consider the following potential causes and solutions:
-
Inconsistent Reagent Preparation: Ensure that this compound and other reagents are prepared fresh from a single stock solution for all plates in an experiment, or that aliquots are thawed and handled identically.[7]
-
Temperature Gradients: Allow all reagents, samples, and plates to equilibrate to the required temperature (e.g., room temperature) before starting the assay.[10] Wells on the edges of a plate can warm faster; consider using a plate incubator or avoiding the outer wells for critical samples.
-
Timing Discrepancies: Use a multichannel pipette to add reagents and maintain a consistent rhythm for each step across all plates.[10] The time between adding the agonist (this compound) and reading the results should be strictly controlled and identical for each plate.
-
Pipetting Inaccuracy: Calibrate your pipettes regularly. Ensure you are using the correct pipetting technique (e.g., consistent speed, immersion depth) for all wells and plates.
-
Batch-to-Batch Reagent Variation: If you have recently switched to a new lot of this compound, kits, or other critical reagents, perform a bridging study to ensure the new lot performs comparably to the old one.
Q6: I am observing a weak or inconsistent platelet aggregation response to this compound. What could be the cause? A6: A suboptimal response can indicate issues with the reagent itself or, more commonly, with the quality of the platelet preparation.
-
Improper Reagent Storage/Handling: this compound powder should be stored frozen with a desiccant.[11] Reconstituted solutions are stable for about one week at 2-8°C or for several months at -20°C.[6] Avoid repeated freeze-thaw cycles.[7] The compound is less stable in acidic conditions, so ensure your buffer is at a neutral or slightly basic pH.[12]
-
Poor Specimen Quality:
-
Collection: Ensure blood is collected with minimal venous occlusion into the correct anticoagulant (3.2% citrate).[9]
-
Processing: Process blood samples within 4 hours of collection.[13] When preparing PRP, use standardized centrifugation settings (e.g., 150-200 x g for 10-15 minutes at room temperature) and ensure the centrifuge brake is off to prevent premature platelet activation.[9][14]
-
Temperature: Never place blood samples for platelet studies on ice or in the refrigerator. Cooling can cause irreversible platelet activation.[9][13] Samples should always be maintained at room temperature.
-
-
Low Platelet Count: If the platelet count in the PRP is too low, the aggregation response will be diminished. It may be necessary to adjust the platelet count to a standardized range (e.g., 200-400 x 10⁹/L) by adding platelet-poor plasma (PPP).[9]
Data Presentation: Factors Influencing Inter-Assay Variability
The table below summarizes key experimental parameters, their potential impact on variability, and best practices to ensure consistency.
| Parameter Category | Factor | Impact on Variability if Not Controlled | Recommended Best Practice |
| Reagent Management | This compound Storage | Loss of potency, leading to weaker and more variable platelet activation. | Store powder desiccated and frozen (-20°C or -80°C).[1][11] Store reconstituted aliquots at -20°C and avoid multiple freeze-thaw cycles.[6][7] |
| Buffer pH | This compound degrades in acidic conditions, reducing its effective concentration.[12] | Use a buffer with a stable, physiological pH (7.2-7.4) for all dilutions and assays. | |
| Reagent Aliquoting | Inconsistent concentrations between experiments due to repeated thawing of a master stock. | Prepare single-use aliquots from a validated master stock solution. | |
| Specimen Handling | Blood Collection | Hemolysis or premature platelet activation due to excessive suction or incorrect needle gauge.[8] | Use a consistent venipuncture technique with a 19-21 gauge needle and a light draw.[8][9] |
| Anticoagulant | Improper anticoagulation can lead to clotting or altered platelet function. | Use 3.2% sodium citrate and ensure a 9:1 blood-to-anticoagulant ratio.[9] | |
| PRP Preparation | Inconsistent platelet counts and activation state due to variable centrifugation. | Standardize centrifugation speed, time, and temperature (e.g., 150-200g, 15 min, room temp, no brake).[9][14] | |
| Sample Storage | Spontaneous platelet activation from prolonged or improper temperature storage.[8][13] | Process and test samples within 4 hours of collection, keeping them at room temperature at all times.[9][13] | |
| Assay Execution | Temperature Control | Temperature fluctuations affect enzyme kinetics and platelet function. | Equilibrate all reagents and samples to the assay temperature (e.g., 37°C for aggregation) before starting.[6][10] |
| Incubation Timing | Different reaction times lead to different levels of aggregation across plates. | Use timers and a consistent workflow. Add reagents to all plates in the same sequence and with the same rhythm.[10] | |
| Pipetting Technique | Inaccurate volumes and platelet activation due to shear stress. | Use calibrated pipettes with wide-orifice tips for platelets. Pipette gently and avoid bubbles.[10][14] |
Experimental Protocols
Detailed Protocol: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines a standardized method for measuring this compound-induced platelet aggregation to minimize variability.
1. Reagent Preparation:
-
This compound Stock Solution: Reconstitute lyophilized this compound in distilled water or a suitable buffer (e.g., saline) to create a high-concentration stock (e.g., 1 mM). Mix gently to dissolve.[6] Store as single-use aliquots at -20°C.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and perform serial dilutions to create working concentrations (e.g., 100 µM, 10 µM) required to achieve the desired final concentrations in the assay (e.g., 10 µM, 1 µM).
2. Specimen Preparation:
-
Blood Collection: Collect whole blood via venipuncture into tubes containing 3.2% sodium citrate.[9]
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature with the centrifuge brake turned off.[9]
-
Carefully collect the upper, straw-colored PRP layer using a plastic pipette and transfer it to a capped plastic tube.[6]
-
Let the PRP rest for at least 30 minutes at room temperature before testing.[6]
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Re-centrifuge the remaining blood sample at a higher speed (e.g., 1600-2000 x g) for 15 minutes.[6]
-
Collect the supernatant (PPP) and store it in a separate plastic tube. The PPP will be used as a blank (100% aggregation).
-
3. LTA Assay Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Blanking (100% Transmission):
-
Pipette 450 µL of PPP into an aggregometer cuvette.
-
Place the cuvette in the appropriate channel of the aggregometer and set the baseline to 100% aggregation (or 100% light transmission).[6]
-
-
Baseline (0% Transmission):
-
Pipette 450 µL of PRP into a new cuvette containing a small magnetic stir bar.
-
Place the cuvette into a measurement channel and allow it to incubate for 1-3 minutes to reach 37°C.[6]
-
Set the baseline to 0% aggregation (or 0% light transmission).
-
-
Inducing Aggregation:
-
While the PRP is stirring in the aggregometer, add a small volume (e.g., 50 µL) of the this compound working solution to achieve the desired final concentration.
-
Immediately begin recording the change in light transmission for a set period (e.g., 5-10 minutes). The instrument software will generate an aggregation curve.
-
-
Data Analysis: The maximum percentage of aggregation is determined from the curve. To ensure low variability, run each sample in duplicate or triplicate and include positive and negative controls in every run.
Visualizations
Signaling Pathways and Workflows
Caption: this compound signaling cascade in human platelets.
Caption: Standardized workflow for minimizing inter-assay variability.
Caption: Troubleshooting logic flow for diagnosing high variability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRK2 regulates ADP signaling in platelets via P2Y1 and P2Y12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. salimetrics.com [salimetrics.com]
- 5. researchgate.net [researchgate.net]
- 6. helena.com [helena.com]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biodatacorp.com [biodatacorp.com]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloro-ADP and P2 Receptor Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving 2-Chloro-ADP and its potential cross-reactivity with P2 purinergic receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which P2 receptors does it primarily target?
This compound is a chlorinated analog of adenosine diphosphate (ADP). ADP is the endogenous agonist for the P2Y1, P2Y12, and P2Y13 G-protein coupled receptors. While data for this compound is limited, its parent compound, 2-Chloro-ATP, has been shown to be metabolized to this compound. Studies on 2-Chloro-ATP indicate that it can act as a competitive antagonist at the P2Y1 receptor.[1] Additionally, 2-Chloro-ATP has been observed to be a weak agonist at the P2Y11 receptor and can activate the P2X1 receptor.[2]
Q2: What is the potential for this compound to show cross-reactivity with other P2Y receptors?
The primary targets of ADP are the P2Y1, P2Y12, and P2Y13 receptors.[3] While 2-Chloro-ATP, the precursor to this compound, has been identified as a P2Y1 antagonist, its activity at other ADP-sensitive P2Y receptors like P2Y12 and P2Y13 is not as well-documented in publicly available literature.[1] Researchers should exercise caution and empirically determine the selectivity of this compound in their specific experimental system.
Q3: Does this compound interact with P2X receptors?
ADP itself is generally considered inactive at P2X receptors, which are ligand-gated ion channels primarily activated by ATP.[2] However, the parent compound 2-Chloro-ATP has been shown to activate P2X1 receptors.[2] Therefore, it is plausible that this compound may retain some activity at this P2X subtype, although specific data is scarce.
Q4: Are there commercially available radiolabeled versions of this compound for binding assays?
While radiolabeled 2-chloro[3H]adenosine has been used to study purinergic receptors, the direct commercial availability of radiolabeled this compound for receptor binding assays is not widely documented.[4] Researchers may need to consider custom synthesis or utilize radiolabeled forms of related, more extensively studied ligands like [3H]2-MeSADP to characterize ADP-preferring P2Y receptors.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its parent compound, 2-Chloro-ATP, at various P2 receptors. It is important to note that data for this compound is limited, and some values are for the parent triphosphate form.
| Compound | Receptor Subtype | Assay Type | Cell Type | Value | Unit | Reference |
| 2-Chloro-ATP | P2Y1 | Competitive Antagonism (Ki) | Rat Brain Capillary Endothelial Cells | 27.5 | µM | [1] |
| 2-Chloro-ATP | P2Y1 | Competitive Antagonism (Ki) | Human Jurkat Cells | 2.3 | µM | [1] |
| 2-Chloro-ATP | P2Y11 | Agonist Activity | - | Weak Agonist | - | |
| 2-Chloro-ATP | P2X1 | Agonist Activity | - | Activator | - | [2] |
Note: The activity of 2-Chloro-ATP is often attributed to its hydrolysis product, this compound, in biological assays.
Experimental Protocols
Radioligand Binding Assay for P2Y Receptors (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for a specific P2Y receptor subtype.
Materials:
-
Cell membranes expressing the P2Y receptor of interest
-
Radiolabeled ligand with known affinity for the receptor (e.g., [3H]2-MeSADP)
-
Unlabeled this compound (or other test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target P2Y receptor.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
25 µL of radiolabeled ligand at a concentration near its Kd
-
25 µL of varying concentrations of unlabeled this compound (typically a 10-point dilution series) or buffer for total binding controls.
-
For non-specific binding control wells, add a high concentration of a known P2Y receptor antagonist.
-
-
Initiate Reaction: Add 100 µL of the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay for P2Y Receptor Activation
This protocol measures the functional activity of Gq-coupled P2Y receptors (e.g., P2Y1) by detecting changes in intracellular calcium concentration upon agonist stimulation.
Materials:
-
Cells expressing the P2Y receptor of interest (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound (or other test agonist)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the cell culture medium and add 100 µL of the dye loading solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye.
-
Baseline Reading: Add 100 µL of HBSS to each well and measure the baseline fluorescence using the plate reader.
-
Agonist Addition: Program the plate reader to automatically inject varying concentrations of this compound into the wells while continuously recording the fluorescence signal.
-
Data Acquisition: Record the fluorescence intensity over time (typically for 60-180 seconds) to capture the transient calcium response.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Troubleshooting Guides
Radioligand Binding Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd. |
| Insufficient washing. | Increase the number of wash steps or the volume of wash buffer. | |
| Hydrophobic interactions of the radioligand with the filter. | Pre-soak filters in 0.5% polyethyleneimine (PEI). | |
| Low Specific Binding | Low receptor expression in the cell membranes. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Degraded radioligand. | Check the age and storage conditions of the radioligand. Perform a quality control check. | |
| Incorrect buffer composition (e.g., missing divalent cations). | Ensure the binding buffer composition is optimal for the receptor. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Incomplete filtration or washing. | Ensure the cell harvester is functioning correctly and that all wells are washed consistently. |
Calcium Mobilization Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Low receptor expression or poor coupling to Gq. | Use a cell line with higher receptor expression. For Gi-coupled receptors, co-express a promiscuous G protein (e.g., Gα16) or use a cAMP assay. |
| Inadequate dye loading. | Optimize dye concentration and incubation time. Ensure Pluronic F-127 is used to aid dye solubilization. | |
| Cell death due to dye toxicity. | Reduce dye concentration or incubation time. | |
| High Background Fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing after dye loading. |
| Autofluorescence from compounds or media. | Test for compound autofluorescence. Use phenol red-free media for the assay. | |
| Rapid Signal Decay | Receptor desensitization. | Analyze the peak response rather than the sustained signal. |
| Dye leakage or photobleaching. | Minimize exposure to excitation light. Ensure the plate reader settings are optimized. |
Visualizations
Caption: P2Y1 Receptor Signaling Pathway.
References
- 1. ATP derivatives are antagonists of the P2Y1 receptor: similarities to the platelet ADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of putative central purinergic receptors by using 2-chloro[3H]adenosine, a stable analog of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of pH and temperature on 2-Chloro-ADP stability and activity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and activity of 2-Chloro-ADP, a potent P2Y12 receptor agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on the effects of pH and temperature.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound stock solutions?
A1: For optimal stability, this compound sodium salt should be stored at -80°C.[1] When preparing stock solutions, use a buffer with a neutral to slightly basic pH (7.0-8.0). Avoid acidic conditions, as purine nucleotides are susceptible to hydrolysis at low pH.
Q2: My this compound solution has been at room temperature for a few hours. Is it still usable?
A2: While short periods at room temperature in a neutral pH buffer may not cause significant degradation, it is not recommended. The stability of ADP and its analogs is temperature-dependent.[2] For critical experiments, it is best to prepare fresh solutions or use aliquots that have been properly stored at -80°C.
Q3: I am not seeing the expected level of platelet aggregation in my assay. What could be the issue?
A3: Several factors could contribute to this:
-
Degradation of this compound: Verify the storage conditions and age of your compound. Consider preparing a fresh stock solution.
-
Incorrect pH of the buffer: The activity of P2Y12 receptors and the stability of the ligand can be pH-dependent. Ensure your assay buffer is within the optimal pH range for platelet function (typically around 7.4).
-
Presence of antagonists: Ensure that your experimental system does not contain antagonists of the P2Y12 receptor.
-
Cell viability and density: Confirm that your platelet preparation is viable and at the appropriate concentration for your assay.
Q4: Can I use this compound to study other P2Y receptors?
A4: this compound is a potent and selective agonist for the P2Y12 receptor, which is crucial for ADP-mediated platelet activation.[3][4] While it may have some activity at other P2Y receptors, its primary use is as a selective P2Y12 agonist. For studying other P2Y subtypes, it is recommended to use their respective preferred agonists.
Q5: What is the primary degradation product of this compound under acidic conditions?
A5: Under acidic conditions, the glycosidic bond of purine nucleotides is susceptible to hydrolysis. For a related compound, 2-chloro-2'-deoxyadenosine, the primary hydrolysis product is 2-chloroadenine.[5] A similar degradation pathway can be expected for this compound, leading to the formation of 2-chloroadenine and ribose-5'-diphosphate.
Troubleshooting Guides
Issue 1: Inconsistent results in functional assays (e.g., platelet aggregation, adenylyl cyclase inhibition).
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare a fresh stock solution of this compound from a new vial. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Suboptimal pH | Measure the pH of your assay buffer and adjust to the optimal range (typically 7.2-8.0). The optimal pH for ADP hydrolysis by some enzymes is around 8.0.[6] |
| Incorrect Temperature | Ensure your assay is performed at the recommended temperature (e.g., 37°C for platelet aggregation assays). Enzyme activity is highly temperature-dependent.[7][8] |
| Reagent Quality | Verify the quality and concentration of all other reagents in your assay, including the cell preparation (e.g., platelets). |
Issue 2: Suspected chemical instability of this compound during an experiment.
| Possible Cause | Troubleshooting Step |
| Prolonged incubation at non-optimal pH or temperature | Minimize the time this compound is kept in solution at room temperature or in acidic/highly basic buffers. Prepare working solutions immediately before use. |
| Presence of degrading enzymes | If working with biological samples that may contain nucleotidases, consider including enzyme inhibitors if appropriate for your experimental design. |
| Photodegradation | While not extensively reported for this compound, it is good practice to protect stock solutions from prolonged exposure to light. |
Data on Stability and Activity
The stability of this compound is influenced by both pH and temperature. The following tables summarize the expected stability based on data from related compounds and general knowledge of nucleotide chemistry.
Table 1: Effect of pH on the Stability of a Related Compound (2-chloro-2'-deoxyadenosine) at 37°C
| pH | Remaining Compound after 2h (%) | Remaining Compound after 6h (%) | Half-life (T 1/2) |
| 1 | ~2% | Not reported | 0.37 hours |
| 2 | Not reported | ~13% | 1.6 hours |
| Neutral/Basic | Stable | Stable | Not applicable |
Data adapted from a study on 2-chloro-2'-deoxyadenosine, a structurally similar compound.[5] The N-glycosidic bond is susceptible to acid hydrolysis.
Table 2: General Effect of Temperature on ADP Stability
| Temperature | Stability | Key Considerations |
| -80°C | High | Recommended for long-term storage of stock solutions.[1] |
| 22-25°C (Room Temp) | Stable for short periods | ADP is reported to be stable at this temperature.[2] However, prolonged storage is not advised. |
| 37°C | Moderate | Degradation can occur, especially at non-optimal pH.[5] |
| > 50°C | Low | Significant and rapid degradation is expected.[2] |
This table provides a general guideline based on the known stability of ADP.[2]
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the stability of this compound under different pH and temperature conditions.
-
Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9).
-
Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate aliquots of each sample at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition and immediately freeze it at -80°C to stop any further degradation.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of a low pH buffer (e.g., 0.1 M potassium phosphate, pH 6.0) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at approximately 260 nm.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. The decrease in peak area over time corresponds to its degradation. Calculate the half-life under each condition.
Protocol 2: Functional Assay - Inhibition of Adenylyl Cyclase Activity
This protocol measures the activity of this compound by its ability to inhibit adenylyl cyclase via P2Y12 receptor activation.
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the P2Y12 receptor (e.g., human platelets, CHO-K1 cells expressing P2Y12).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Adenylyl Cyclase Stimulation: Pre-treat the cells with a known adenylyl cyclase activator, such as forskolin, to increase intracellular cAMP levels.
-
This compound Treatment: Add varying concentrations of this compound to the cells and incubate for a specified period (e.g., 15 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. The decrease in cAMP levels indicates the inhibitory activity of this compound. Calculate the IC50 value.
Visualizations
Caption: this compound signaling through the P2Y12 receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y12 receptor in platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the effect of temperature on the activity and stability of cyanobacterial ADP-glucose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pressure and Temperature Effects on the Activity and Structure of the Catalytic Domain of Human MT1-MMP - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
2-Chloro-ADP vs. ADP: A Comparative Analysis of P2Y Receptor Modulation
In the realm of purinergic signaling, Adenosine Diphosphate (ADP) is a pivotal agonist, primarily mediating platelet activation and aggregation through its interaction with P2Y1 and P2Y12 receptors. This guide provides a comprehensive comparison of ADP and its synthetic analog, 2-Chloro-ADP, for researchers, scientists, and professionals in drug development. Contrary to the expectation of being a more potent agonist, the available scientific evidence strongly suggests that this compound functions as an antagonist at P2Y receptors.
Contrasting Activities at P2Y Receptors
ADP acts as the natural agonist for both P2Y1 and P2Y12 receptors, initiating a cascade of events crucial for hemostasis. The binding of ADP to these receptors triggers distinct signaling pathways that work in concert to induce platelet shape change, aggregation, and thrombus formation.
In contrast, modifications at the 2-position of the adenine ring of ADP analogs, such as the introduction of a chloro group, have been shown to confer antagonistic properties. For instance, studies on various 2-substituted adenosine derivatives have demonstrated that these modifications can lead to inhibition of ADP-induced platelet aggregation. Specifically, the order of antagonist potency at the P2Y12 receptor for C-2 substitutions has been reported as I > Br > Me > Cl > H > F, clearly indicating that a 2-chloro substitution contributes to antagonistic activity[1]. Furthermore, related compounds like 2-chloroadenosine have been identified as inhibitors of ADP-induced platelet aggregation[2]. While direct quantitative data on the potency (IC50) and efficacy of this compound as an antagonist is not extensively detailed in the readily available literature, the collective evidence points towards its role as a competitive inhibitor rather than a potent agonist.
Data Summary
The following table summarizes the fundamental differences between ADP and this compound based on current scientific understanding.
| Feature | ADP | This compound |
| Primary Role | Agonist | Likely Antagonist |
| Receptor Targets | P2Y1 and P2Y12 | P2Y1 and P2Y12 |
| Effect on Platelets | Induces aggregation and shape change | Inhibits ADP-induced aggregation |
| Potency (Agonist) | EC50 for P2Y1: ~8000 nM EC50 for P2Y12: ~69 nM[1] | Not applicable; acts as an antagonist |
| Efficacy (Agonist) | Induces full platelet aggregation | Not applicable |
P2Y Receptor Signaling Pathways
The activation of P2Y1 and P2Y12 receptors by ADP initiates two distinct but synergistic signaling pathways within platelets, as illustrated below.
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This method is widely used to assess platelet function by measuring the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate.
1. Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to citrate ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
Transfer the upper PRP layer to a separate tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
2. Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP for 100% light transmission and PRP for 0% transmission.
-
Place a cuvette with PRP and a magnetic stir bar into the aggregometer and start stirring.
-
To test for agonistic activity, add varying concentrations of the test compound (e.g., ADP or this compound) to the PRP and record the change in light transmission over time.
-
To test for antagonistic activity, pre-incubate the PRP with the test compound (e.g., this compound) for a defined period before adding a known concentration of an agonist like ADP.
-
The extent of platelet aggregation is measured as the maximum percentage change in light transmission.
Logical Comparison: Agonist vs. Antagonist
The functional difference between ADP and this compound at P2Y receptors can be summarized in the following logical diagram.
References
A Comparative Guide to P2Y12 Receptor Agonists: 2-Chloro-ADP vs. 2-MeSADP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two commonly cited purinergic receptor ligands, 2-Chloro-adenosine 5'-diphosphate (2-Chloro-ADP) and 2-Methylthioadenosine 5'-diphosphate (2-MeSADP), with a focus on their utility for the selective activation of the P2Y12 receptor. The P2Y12 receptor, a crucial component in platelet aggregation and a key target for anti-thrombotic therapies, necessitates well-characterized agonists for in-depth study. This document summarizes experimental data, details relevant methodologies, and provides visual aids to clarify signaling pathways and experimental workflows.
Data Presentation: Agonist Potency at P2Y Receptors
The following table summarizes the reported potency (EC50 or pEC50) and inhibitory constants (Ki) of 2-MeSADP and this compound at the human P2Y1, P2Y12, and P2Y13 receptors. It is important to note that while 2-MeSADP is a well-established potent agonist at all three receptors, available data suggests that this compound primarily acts as an antagonist at the P2Y1 receptor, with limited evidence of it being a selective agonist for P2Y12.
| Compound | Receptor | Potency (EC50/pEC50) | Antagonist Activity (Ki) | Reference |
| 2-MeSADP | P2Y1 | pEC50: 8.29 | - | [1] |
| P2Y12 | EC50: 5 nM | - | [1] | |
| P2Y13 | EC50: 19 nM | - | [1] | |
| This compound | P2Y1 | - | Ki: 2.3 ± 0.3 µM (in Jurkat cells) | [2] |
| P2Y12 | No reliable agonist data found | - | ||
| P2Y13 | No reliable agonist data found | - |
Note: A pEC50 value is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
P2Y12 Receptor Signaling Pathway
Activation of the P2Y12 receptor by an agonist such as ADP or 2-MeSADP initiates a Gi-coupled signaling cascade. This pathway is central to platelet activation and aggregation.
Caption: P2Y12 receptor signaling cascade.
Experimental Workflow for Agonist Characterization
The following diagram outlines a typical workflow for characterizing and comparing the activity of P2Y12 receptor agonists.
References
A Comparative Guide to a Novel Platelet Function Test Utilizing 2-Chloro-ADP
This guide provides a comprehensive comparison of a new platelet function test employing 2-Chloro-ADP as an agonist against established methodologies. It is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data and detailed protocols.
Introduction to Platelet Function Testing with this compound
Platelet function testing is crucial for diagnosing bleeding disorders, monitoring antiplatelet therapy, and assessing thrombotic risk.[1][2][3] These tests often rely on agonists to induce platelet activation and aggregation in vitro.[4][5] Adenosine diphosphate (ADP) is a key weak agonist that plays a central role in platelet activation by binding to two G-protein coupled receptors: P2Y1 and P2Y12.[6][7][8] The P2Y1 receptor is responsible for initiating shape change and primary aggregation, while the P2Y12 receptor is crucial for complete and sustained aggregation.[6][7][9]
This compound is a stable and potent analog of ADP that specifically targets the P2Y12 receptor, making it a valuable tool for assessing the P2Y12 pathway, which is the target of major antiplatelet drugs like clopidogrel.[7] This guide evaluates a novel platelet function test based on this agonist, comparing its performance characteristics to current gold-standard and point-of-care assays.
Comparative Analysis of Platelet Function Tests
The following table summarizes the key characteristics of the new this compound test in comparison to other widely used platelet function assays.
| Feature | New this compound Test | Light Transmission Aggregometry (LTA) | Impedance Aggregometry (Whole Blood) | Flow Cytometry | PFA-100/200 |
| Principle | Measures platelet aggregation in whole blood via electrical impedance or optical density following activation with this compound. | Measures changes in light transmission through platelet-rich plasma (PRP) as platelets aggregate.[5] | Measures the change in electrical impedance between two electrodes as platelets aggregate on them in a whole blood sample.[1] | Quantifies platelet activation markers (e.g., P-selectin, activated GPIIb/IIIa) on the surface of individual platelets using fluorescent antibodies.[10] | Measures platelet plug formation under high shear stress in whole blood. The time taken to occlude an aperture in a collagen-coated membrane with either ADP or epinephrine is recorded as the Closure Time (CT).[11][12] |
| Primary Agonist | This compound | ADP, Arachidonic Acid, Collagen, Epinephrine, Thrombin.[1][6] | ADP, Arachidonic Acid, Collagen, TRAP. | ADP, TRAP, Collagen, and other agonists. | Collagen/ADP and Collagen/Epinephrine.[11] |
| Sample Type | Whole Blood | Platelet-Rich Plasma (PRP) | Whole Blood | Whole Blood or PRP | Whole Blood |
| Key Advantages | High specificity for the P2Y12 pathway. Whole blood analysis eliminates the need for centrifugation. Rapid turnaround time. | Considered the "gold standard" for diagnosing platelet disorders.[5] Provides detailed information on aggregation dynamics (primary and secondary waves).[6] | Uses whole blood, which is more physiological. Less sample processing required.[1] | Highly sensitive and provides information on specific activation pathways at a single-cell level.[10] | Simple to use, rapid, point-of-care device. Good for screening von Willebrand disease and aspirin effect.[1][13] |
| Key Disadvantages | Specific to one pathway; may not detect other platelet defects. Requires dedicated instrumentation. | Labor-intensive, requires sample processing (PRP preparation), and is subject to many pre-analytical variables.[6][14] Not suitable for point-of-care use. | Lower sensitivity for some mild platelet function disorders.[4] | Complex, requires specialized equipment and expertise. Standardization can be challenging. | Affected by low platelet count and low hematocrit.[11] May not be sensitive to all platelet defects. |
| Typical Readout | Aggregation Units (AU) or % Aggregation | % Maximum Aggregation, Slope, Lag Phase | Aggregation Units (AU) or Ohms | % of Positive Cells, Mean Fluorescence Intensity | Closure Time (seconds) |
Performance Data Summary
The following table presents hypothetical validation data comparing the new this compound test with the gold-standard LTA. The data demonstrates the expected performance of a well-validated assay.
| Parameter | New this compound Test (Whole Blood) | Light Transmission Aggregometry (PRP) |
| Agonist | This compound | ADP |
| EC50 (Concentration for 50% Max Aggregation) | 0.5 µM | 2.5 µM |
| Maximum Aggregation (%) | 85 ± 5% | 82 ± 6% |
| Intra-Assay Precision (Coefficient of Variation) | < 5% | < 8% |
| Inter-Assay Precision (Coefficient of Variation) | < 7% | < 12% |
| Correlation with LTA (r-value) | 0.92 | N/A |
| Time to Result | ~ 10 minutes | > 1 hour |
Experimental Protocols
Detailed methodologies for platelet function analysis are provided below.
Protocol 1: Platelet Aggregation using the New this compound Test
This protocol outlines the procedure for measuring whole blood aggregation.
-
Sample Collection: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant. The first few mL of blood should be discarded to avoid tissue factor contamination.[14] The sample must be kept at room temperature and tested within 4 hours of collection. Do not refrigerate.
-
Reagent Preparation: Reconstitute the lyophilized this compound agonist with the provided buffer to achieve a stock concentration of 100 µM.
-
Assay Procedure: a. Invert the blood sample tube gently 5-10 times to ensure homogeneity. b. Pipette 500 µL of the whole blood sample into the test cuvette containing a magnetic stir bar. c. Place the cuvette into the instrument's heating block (37°C) and allow it to incubate for 3 minutes. d. Add 5 µL of the 100 µM this compound stock solution to the cuvette to achieve a final concentration of 1 µM. e. The instrument will automatically monitor and record the change in impedance or optical density for 6-10 minutes.
-
Data Analysis: The instrument software calculates the maximum aggregation, typically expressed in Aggregation Units (AU) or as a percentage.
Protocol 2: Light Transmission Aggregometry (LTA)
This protocol is for the established gold-standard method.
-
Sample Collection: Collect blood as described in Protocol 1.
-
Platelet-Rich Plasma (PRP) Preparation: a. Centrifuge the whole blood sample at 150-200 x g for 10-15 minutes at room temperature to separate the PRP.[14][15] b. Carefully collect the upper PRP layer using a plastic pipette.
-
Platelet-Poor Plasma (PPP) Preparation: a. Re-centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP.[15]
-
Instrument Calibration: a. Place a cuvette with 450 µL of PPP to set the 100% aggregation (or 100% light transmission) baseline. b. Place a cuvette with 450 µL of PRP to set the 0% aggregation (0% light transmission) baseline.
-
Assay Procedure: a. Pipette 450 µL of PRP into a test cuvette with a stir bar and place it in the aggregometer at 37°C. b. After a 2-minute incubation, add 50 µL of the this compound agonist to the cuvette. c. Record the change in light transmission for 5-10 minutes.
-
Data Analysis: The aggregation curve is analyzed to determine the percentage of maximum aggregation.
Visualized Pathways and Workflows
Signaling Pathway of this compound
The diagram below illustrates the intracellular signaling cascade initiated by the binding of an ADP analog like this compound to its receptors on the platelet surface, leading to activation and aggregation.
Caption: this compound signaling cascade in platelets.
Experimental Workflow for Test Validation
This diagram outlines the logical steps for validating the new platelet function test against a gold-standard method.
Caption: Workflow for validation of the new platelet test.
References
- 1. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biodatacorp.com [biodatacorp.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of flow cytometric analysis of platelet function in patients with a suspected platelet function defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet Function Assay (PFA) ADP/Collagen - Bloodworks Northwest [bloodworksnw.org]
- 12. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 4.3. Platelet Aggregometry Assay [bio-protocol.org]
Validating the Specificity of 2-Chloro-ADP for the P2Y12 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the P2Y12 receptor agonist, 2-Chloro-ADP, with other P2Y receptor subtypes, supported by experimental data and detailed protocols. The objective is to offer a clear understanding of the specificity of this compound and the methodologies used to validate it.
Introduction to P2Y Receptors and this compound
The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), is activated by extracellular nucleotides like adenosine diphosphate (ADP) and adenosine triphosphate (ATP). Among these, the P2Y1, P2Y12, and P2Y13 receptors are all activated by ADP and play crucial roles in various physiological processes, most notably in platelet aggregation and thrombosis.[1][2] Given their overlapping pharmacology, determining the specificity of agonists like this compound is critical for targeted therapeutic development.[3][4]
This compound is a synthetic analog of ADP commonly used in research to study P2Y receptor function. Validating its specificity for the P2Y12 receptor is essential to ensure that observed experimental effects are not confounded by the activation of other P2Y receptors, particularly P2Y1 and P2Y13.
Comparative Analysis of Receptor Activation
While direct, side-by-side comparative affinity data for this compound across P2Y1, P2Y12, and P2Y13 receptors from a single study is limited in the public domain, we can infer its selectivity profile by examining data for structurally related and commonly used P2Y receptor agonists. The following table summarizes the potency (EC50 values) of ADP and its analog, 2-Methylthio-ADP (2-MeSADP), at these receptors. Lower EC50 values indicate higher potency.
| Agonist | P2Y1 Receptor (EC50) | P2Y12 Receptor (EC50) | P2Y13 Receptor (EC50) | Reference |
| ADP | ~7.5 µM | ~69 nM | ~5.24 nM | [4][5][6] |
| 2-MeSADP | ~6 nM | ~0.3 nM | ~1.93 nM | [4][6] |
Note: EC50 values can vary depending on the experimental system (e.g., cell type, assay conditions). The data presented is a synthesis from multiple sources to illustrate relative potencies.
The data for the closely related agonist 2-MeSADP demonstrates that minor structural modifications to ADP can result in high potency across all three receptor subtypes.[2][4] This underscores the importance of experimentally validating the specificity of any ADP analog, including this compound, for the intended target.
Signaling Pathways of ADP-sensitive P2Y Receptors
Understanding the distinct signaling pathways of P2Y1, P2Y12, and P2Y13 receptors is fundamental to designing experiments that can differentiate their activation.
-
P2Y1 Receptor: Couples to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[7]
-
P2Y12 and P2Y13 Receptors: Both couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9]
These differential signaling cascades allow for the use of specific functional assays to determine which receptor is being activated by an agonist.
References
- 1. Induction of Novel Agonist Selectivity for the ADP-Activated P2Y1 Receptor Versus the ADP-Activated P2Y12 and P2Y13 Receptors by Conformational Constraint of an ADP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2Y1-receptors in human platelets which are pharmacologically distinct from P2Y(ADP)-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chloro-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate is a selective high affinity P2Y1 receptor antagonist: Commentary on Boyer et al - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
The Predictive Power of the Lab Bench: Correlating In Vitro 2-Chloro-ADP Platelet Aggregation with In Vivo Thrombosis Models
A Comparative Guide for Researchers and Drug Development Professionals
The development of novel antiplatelet therapies hinges on the robust correlation between preclinical in vitro assays and in vivo models of thrombosis. For compounds targeting the P2Y12 receptor, a key player in platelet activation, in vitro platelet aggregation induced by 2-Chloro-ADP (a stable ADP analog also known as 2-MeSADP) is a fundamental screening tool. This guide provides a comprehensive comparison of in vitro this compound-induced platelet aggregation data with outcomes from in vivo thrombosis models, supported by experimental data and detailed protocols.
Unveiling the Mechanism: The this compound Signaling Pathway
This compound triggers platelet activation by binding to P2Y1 and P2Y12, two G protein-coupled receptors on the platelet surface. The coordinated signaling through these receptors is essential for robust platelet aggregation and thrombus formation.
A Head-to-Head Comparison of Commercial 2-Chloro-ADP Preparations
For researchers and drug development professionals utilizing 2-Chloro-ADP, a stable and potent P2Y12 receptor agonist, selecting a high-quality commercial preparation is crucial for reliable and reproducible experimental outcomes. This guide provides a head-to-head comparison of commercially available this compound preparations, focusing on key performance metrics such as purity, stability, and biological activity. The information presented is compiled from publicly available data from various suppliers to aid in making an informed decision.
Data Presentation: Quantitative Comparison
A critical aspect of selecting a chemical reagent is its purity, as impurities can lead to off-target effects and experimental variability. The following table summarizes the purity of this compound preparations as stated by various suppliers. It is important to note that a direct, independent comparative study analyzing these preparations side-by-side is not publicly available. The data presented here is based on the information provided by the manufacturers on their websites and in their documentation.
| Supplier | Catalog Number | Purity Specification | Method |
| Cayman Chemical | 16778 | ≥95% | Not Specified |
| Tocris Bioscience | 3572 | ≥98% | HPLC |
| Sigma-Aldrich | C7646 | ≥95% (HPLC) | HPLC |
| MedChemExpress | HY-113118A | 99.85% | HPLC |
Note: Purity values and methodologies are subject to change and may vary between batches. It is always recommended to consult the batch-specific Certificate of Analysis (CoA) for the most accurate data.
Stability of this compound Preparations
The stability of this compound is a critical factor for ensuring consistent performance in assays over time. While direct comparative stability studies are lacking, general stability information is available. One study on the stability of 2-chloro-2'-deoxyadenosine (a related compound) found it to be stable at basic and neutral pH but susceptible to decomposition at acidic pH, with the degradation rate increasing with lower pH and higher temperature.[1]
For commercial this compound preparations, suppliers typically provide storage recommendations. For example, Cayman Chemical suggests storing their product at -20°C for up to 2 years.[2] Tocris Bioscience also recommends storage at -20°C. It is crucial to adhere to the manufacturer's storage guidelines to maintain the integrity of the compound. For solutions, it is generally recommended to prepare them fresh or store aliquots at -20°C or below for a limited time, as repeated freeze-thaw cycles can degrade the compound.
Experimental Protocols for Performance Evaluation
To assess the biological activity and performance of different this compound preparations, standardized experimental protocols are essential. The most common and physiologically relevant assay for this compound is the platelet aggregation assay.
Platelet Aggregation Assay
This assay measures the ability of this compound to induce the clumping of platelets, a key event in thrombosis. The most common method is light transmission aggregometry (LTA).
Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When a platelet agonist like this compound is added to PRP, platelets aggregate, and the turbidity of the plasma decreases. This change in light transmission is measured by an aggregometer and is proportional to the extent of platelet aggregation.
Detailed Protocol:
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect the blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (9:1 blood to citrate ratio).
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant is the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the platelets and other blood cells. The supernatant is the PPP, which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: Measure the platelet count in the PRP and adjust it to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP for 100% aggregation and PRP for 0% aggregation.
-
Add a specific volume of the this compound solution (from the commercial preparation being tested) to the PRP in the aggregometer cuvette with constant stirring.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. Dose-response curves can be generated by testing a range of this compound concentrations to determine the EC50 (the concentration that induces 50% of the maximal aggregation).
By performing this assay with this compound from different suppliers, researchers can directly compare their biological potency.
Mandatory Visualizations
P2Y12 Receptor Signaling Pathway
This compound is a potent agonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) crucial for platelet activation and aggregation.[3][4][5][6][7] The following diagram illustrates the signaling pathway initiated by the binding of this compound to the P2Y12 receptor.
Caption: P2Y12 receptor signaling cascade initiated by this compound.
Experimental Workflow for Comparing this compound Preparations
The following diagram outlines a logical workflow for the head-to-head comparison of different commercial this compound preparations.
Caption: Workflow for comparing commercial this compound preparations.
References
- 1. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADP receptor P2Y12 is the capstone of the cross-talk between Ca2+ mobilization pathways dependent on Ca2+ ATPases sarcoplasmic/endoplasmic reticulum type 3 and type 2b in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Chloro-ADP
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Chloro-ADP, a key derivative of adenosine 5'-diphosphate (ADP) used in studying platelet aggregation and P2Y receptor signaling. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
Safety and Hazard Information
| Hazard Category | Potential Effects | Source Compound |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | 2-Chloroadenosine |
| Skin Corrosion/Irritation | Causes skin irritation. | 2-Chloroadenosine |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | 2-Chloroadenosine |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | 2-Chloroadenosine |
| Specific Target Organ Toxicity | May cause respiratory irritation. | 2-Chloroadenosine |
Note: This data is based on the hazardous properties of 2-Chloroadenosine and should be used as a precautionary reference for handling this compound.
Step-by-Step Disposal Procedures for this compound
Given the potential hazards, a cautious approach to the disposal of this compound is necessary. The following procedures are based on general guidelines for the disposal of soluble, non-hazardous and hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and local regulations.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A lab coat to protect clothing and skin.
Step 2: Decontamination of Labware
All labware that has come into contact with this compound, such as pipette tips, centrifuge tubes, and glassware, must be decontaminated.
-
Rinsing: Triple rinse all glassware with a suitable solvent (e.g., water, if this compound is in an aqueous solution). Collect the rinsate as chemical waste.
-
Soaking: For heavily contaminated items, soak them in a 10% bleach solution for at least 30 minutes.
-
Final Disposal: After decontamination, glassware can be washed and reused. Disposable items should be placed in a designated, clearly labeled chemical waste container.
Step 3: Disposal of Unused this compound
The appropriate disposal method for unused this compound depends on its concentration and the quantity to be disposed of, as well as local regulations.
-
For Small Quantities of Dilute Aqueous Solutions:
-
Some institutional guidelines permit the disposal of readily soluble nucleotides down the sanitary sewer.[1][2]
-
If this is permitted by your institution, pour the dilute solution down the drain.
-
Flush with a large volume of water (at least 20 times the volume of the disposed solution) to ensure adequate dilution.[1][2]
-
Important: This method should only be used if you have confirmed it is acceptable under your local and institutional regulations and if the concentration is very low. Given the potential reproductive toxicity, this method is not recommended without explicit EHS approval.
-
-
For Concentrated Solutions or Solid Waste:
-
Do not dispose of down the drain.
-
Transfer the waste to a designated and properly labeled hazardous waste container. The container should be compatible with the chemical, sealed to prevent leaks, and clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS department for disposal by incineration or other approved methods.
-
Step 4: Documentation
Maintain a log of all disposed chemical waste, including the name of the chemical, the quantity, and the date of disposal. This is often a regulatory requirement.
This compound Signaling Pathway
This compound is an agonist of P2Y purinergic receptors, particularly P2Y1 and P2Y12, which are crucial in platelet activation and aggregation. The diagram below illustrates the signaling cascade initiated by the binding of this compound to these receptors on the surface of platelets.
References
Personal protective equipment for handling 2-Chloro-ADP
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like 2-Chloro-ADP. This guide provides immediate, essential safety protocols, operational plans for handling and disposal, and detailed experimental context to foster a secure and efficient research environment.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific hazard classification for this compound is not universally established, it is prudent to handle it with the care due to all research chemicals. The following personal protective equipment is recommended as a minimum standard.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification | Purpose |
|---|---|---|
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes.[1][2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated. | To prevent inhalation.[3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure you are in a well-ventilated area.
-
Don PPE : Put on all required personal protective equipment.
-
Weighing : If weighing the solid form, do so in a chemical fume hood to avoid inhalation of any dust.
-
Solution Preparation : The sodium salt of this compound is soluble in water.[4] When preparing solutions, add the solvent slowly to the solid.
-
Use : During experimental use, avoid direct contact and aerosol generation.
-
Post-Handling : After use, thoroughly clean the work area and wash hands.
Storage: For long-term stability, this compound should be stored at -80°C.[4] Under these conditions, it is stable for at least two years.[4]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Segregation : Do not mix this compound waste with other chemical waste unless permitted by your institution's disposal protocols.
-
Labeling : Clearly label the waste container with the contents, including the name "this compound".
-
Containment : Ensure the waste container is sealed and not leaking.
-
Collection : Arrange for collection by a specialized chemical waste disposal company.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 82927-78-4 | [4] |
| Molecular Formula | C₁₀H₁₁ClN₅O₁₀P₂ • 3Na | [4] |
| Formula Weight | 527.6 g/mol | [4] |
| Formulation | A solution in water | [4] |
| Solubility | Soluble in water | [4] |
| Storage Temperature | -80°C | [4] |
| Stability | ≥ 2 years at -80°C |[4] |
Table 2: Biological Activity of this compound
| Activity | Description | Value | Source |
|---|---|---|---|
| Platelet Aggregation | Induces aggregation in isolated human platelet-rich plasma. | Concentration-dependent | [4] |
| cAMP Inhibition | Inhibits prostaglandin E₂-induced cAMP production in human platelets. | Concentration-dependent | [4] |
| Smooth Muscle Relaxation | Induces relaxation of precontracted isolated guinea pig taenia coli strips. | pD₂ = 6.74 | [4] |
| Mortalin Inhibition | Inhibits ATPase activity of the Hsp70 family member mortalin. | Apparent Kᵢ = 45.05 µM (human enzyme) |[4][5] |
Table 3: Stability of a Related Compound (2-chloro-2'-deoxyadenosine) under Various Conditions
| pH | Temperature (°C) | Half-life (T½) | Remaining after 6h | Source |
|---|---|---|---|---|
| 1 | 37 | 0.37 hours | 2% (after 2h) | [6] |
| 2 | 37 | 1.6 hours | 13% | [6] |
| Neutral/Basic | 37 - 80 | Stable | Not specified |[6] |
Experimental Protocols and Visualizations
Signaling Pathway of this compound in Platelet Aggregation
This compound, an analog of ADP, induces platelet aggregation primarily through the activation of two P2Y purinoceptors on the platelet surface: P2Y1 and P2Y12.[7][8] Co-activation of both receptors is necessary for complete platelet activation.[8] The P2Y1 receptor is coupled to Gq, which activates phospholipase C (PLC), leading to an increase in intracellular calcium and initiating a weak, reversible platelet aggregation.[8] The P2Y12 receptor is coupled to Gi, which inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[8] This decrease in cAMP amplifies the aggregation response, leading to irreversible platelet aggregation and thrombus stabilization.[8]
Experimental Workflow: Platelet Aggregation Assay
A common application for this compound is in platelet aggregometry assays to study platelet function. The following workflow outlines the key steps in such an experiment.
Logical Flow: Chemical Handling and Disposal
This diagram illustrates the lifecycle of this compound in the laboratory, from receipt to final disposal, emphasizing key safety and decision points.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Seliciclib - Wikipedia [en.wikipedia.org]
- 3. helena.com [helena.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Reactome | ADP signalling through P2Y purinoceptor 12 [reactome.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
